molecular formula C18H16N4 B159484 Irtemazole CAS No. 129369-64-8

Irtemazole

Cat. No.: B159484
CAS No.: 129369-64-8
M. Wt: 288.3 g/mol
InChI Key: DCGOMTSIZLGUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irtemazole, also known as this compound, is a useful research compound. Its molecular formula is C18H16N4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGOMTSIZLGUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869596
Record name 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID80869596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115574-30-6, 115576-85-7, 115576-86-8
Record name Irtemazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irtemazole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IRTEMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IRTEMAZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-depth Technical Guide: The Renal Mechanism of Action of Irtemazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Irtemazole is a uricosuric agent whose development was discontinued. As a result, publicly available, in-depth studies on its specific molecular mechanism of action are limited. This guide provides a comprehensive overview based on the available clinical data for this compound and the established mechanisms of action for uricosuric drugs. The proposed molecular interactions are therefore inferred from the broader understanding of this drug class.

Introduction

This compound is a benzimidazole derivative that was investigated for its uricosuric properties. Uricosuric agents are a class of drugs that increase the excretion of uric acid in the urine, thereby lowering the concentration of uric acid in the blood. Clinical studies in the late 1980s and early 1990s demonstrated that this compound effectively reduces plasma uric acid levels by enhancing renal uric acid clearance.[1] Despite showing efficacy, its development was discontinued, and it was never marketed. This guide will synthesize the available data on this compound and elucidate its likely mechanism of action on the renal tubules for researchers, scientists, and drug development professionals.

Pharmacodynamics and Clinical Efficacy

Clinical trials with this compound in healthy, normouricemic subjects have provided quantitative data on its uricosuric effects. The primary outcomes measured in these studies were changes in plasma uric acid concentration, renal uric acid excretion, and uric acid clearance.

Data Presentation

The following tables summarize the key quantitative data from clinical studies on this compound.

Table 1: Dose-Dependent Decrease in Plasma Uric Acid with Repeated Doses of this compound

This compound Dose (twice daily for 7 days)Average Decrease in Plasma Uric Acid (%)
6.25 mg20.4%
12.5 mg22.7%
25 mg42.0%
37.5 mg45.7%

Data from a study with 12 normouricemic subjects.[1]

Table 2: Pharmacodynamic Effects of Single Doses of this compound

ParameterObservation
Onset of ActionDecrease in plasma uric acid within 15-25 minutes. Increase in renal uric acid excretion and clearance within 10-20 minutes.
Time to Maximal EffectMaximal renal uric acid excretion and clearance reached within 15-55 minutes.
Duration of Uricosuric Effect7 to 24 hours.
Maximal Decrease in Plasma Uric Acid46.5% (after 8 to 12 hours with doses of 12.5 to 50 mg).
D50 (dose for half-maximal effect)16.3 mg to 34.2 mg (average 24.7 mg).

Data compiled from studies on healthy male volunteers.

Proposed Mechanism of Action on Renal Tubules

The primary mechanism by which uricosuric agents like this compound exert their effect is through the modulation of uric acid transport in the proximal tubules of the kidneys. While direct molecular studies on this compound are not available, its actions are consistent with the inhibition of the major urate reabsorptive transporter, URAT1.

The Role of URAT1 in Uric Acid Reabsorption

The solute carrier family 22 member 12 (SLC22A12) protein, commonly known as urate transporter 1 (URAT1), is located on the apical membrane of proximal tubule epithelial cells. It is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting URAT1, uricosuric drugs block this reabsorption, leading to increased uric acid in the tubular fluid and subsequent excretion in the urine.

This compound's Presumed Interaction with Renal Transporters

Given its potent uricosuric effect, it is highly probable that this compound acts as an inhibitor of URAT1. The rapid onset of action of this compound suggests a direct interaction with transporters on the apical membrane of the proximal tubule cells.

Other transporters are also involved in the complex process of uric acid handling in the kidneys, including organic anion transporters (OATs) on the basolateral membrane (involved in secretion) and ATP-binding cassette subfamily G member 2 (ABCG2) on the apical membrane (involved in secretion). It is plausible that this compound may also interact with these or other transporters, but without specific studies, its primary mechanism is attributed to URAT1 inhibition.

Signaling Pathway

The mechanism of action of this compound is not believed to involve a complex intracellular signaling pathway but rather a direct competitive or non-competitive inhibition of a membrane transporter.

G cluster_lumen Tubular Lumen (Filtrate) cluster_cell Proximal Tubule Cell cluster_blood Peritubular Capillary (Blood) Uric Acid_lumen Uric Acid URAT1 URAT1 (SLC22A12) Uric Acid_lumen->URAT1 Reabsorption Irtemazole_lumen This compound Irtemazole_lumen->URAT1 Inhibition Uric Acid_cell Uric Acid URAT1->Uric Acid_cell Uric Acid_blood Uric Acid Uric Acid_cell->Uric Acid_blood Efflux via other transporters (e.g., GLUT9)

Caption: Proposed mechanism of this compound action on the renal proximal tubule.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not fully available in the public domain. However, based on the information provided in the abstracts, the clinical trials likely followed standard methodologies for pharmacokinetic and pharmacodynamic assessments.

General Protocol for Clinical Pharmacodynamic Studies
  • Subject Recruitment: Healthy, normouricemic volunteers would be recruited. Exclusion criteria would typically include a history of renal disease, gout, or use of medications known to affect uric acid levels.

  • Study Design: The studies were likely single-center, randomized, and placebo-controlled. Both single-dose and multiple-dose studies were conducted.

  • Drug Administration: this compound was administered orally in various doses.

  • Sample Collection:

    • Blood Samples: Venous blood samples would be collected at predefined time points before and after drug administration to measure plasma concentrations of uric acid and this compound.

    • Urine Samples: Timed urine collections would be performed to determine the volume and concentration of uric acid and this compound, allowing for the calculation of excretion rates and clearance.

  • Analytical Methods:

    • Uric Acid Measurement: Plasma and urine uric acid concentrations would likely be determined using an enzymatic spectrophotometric method (uricase method).

    • This compound Measurement: Plasma and urine concentrations of this compound would likely be measured using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.

  • Pharmacodynamic Parameter Calculation:

    • Renal Uric Acid Excretion: Calculated as the product of urinary uric acid concentration and urine flow rate.

    • Uric Acid Clearance: Calculated using the formula: Clearance = (Urine Uric Acid Concentration x Urine Flow Rate) / Plasma Uric Acid Concentration.

Experimental Workflow Diagram

G A Subject Recruitment (Healthy Volunteers) B Baseline Measurements (Plasma & Urine Uric Acid) A->B C Oral Administration of this compound B->C D Timed Blood & Urine Sampling C->D E Sample Analysis (HPLC, Spectrophotometry) D->E F Pharmacodynamic Data Analysis (Excretion, Clearance) E->F G Evaluation of Efficacy and Safety F->G

Caption: A generalized workflow for the clinical evaluation of this compound.

Conclusion

This compound is a uricosuric agent that has demonstrated efficacy in increasing the renal excretion of uric acid. Although its development was discontinued, the available clinical data strongly suggest that its mechanism of action on the renal tubules is consistent with that of other uricosuric drugs, namely the inhibition of the URAT1 transporter in the proximal tubules. This leads to a reduction in uric acid reabsorption and a subsequent decrease in plasma uric acid levels. Due to the limited availability of specific molecular studies on this compound, this proposed mechanism is based on the established pharmacology of its drug class. Further research, should it become available, would be necessary to definitively characterize the molecular interactions of this compound with renal transporters.

References

Irtemazole as a URAT1 Inhibitor: An In-Depth Technical Guide on In Vitro Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1][2] Primarily located on the apical membrane of proximal tubule cells in the kidneys, URAT1 is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[2][3] Consequently, the inhibition of URAT1 presents a key therapeutic strategy for the management of hyperuricemia and gout, conditions characterized by elevated levels of uric acid.[3][4] While irtemazole has been investigated for its uricosuric effects in humans, demonstrating a reduction in plasma uric acid, detailed public domain data regarding its specific in vitro inhibitory activity against URAT1 is limited.[5][6] This guide will, therefore, provide a comprehensive overview of the methodologies used to characterize a URAT1 inhibitor in vitro, using established protocols and data from other known inhibitors as a framework for how this compound's activity would be assessed.

URAT1 Signaling Pathway and Inhibition

URAT1 functions as an anion exchanger, reabsorbing urate from the tubular lumen in exchange for intracellular anions such as lactate and nicotinate.[1] This process is a central mechanism for maintaining urate homeostasis.[7] Inhibition of URAT1 blocks this reabsorption, leading to increased renal excretion of uric acid and a subsequent lowering of serum urate levels.[4][7]

URAT1_Pathway cluster_tubule Renal Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Urate (in filtrate) Urate (in filtrate) URAT1 URAT1 Urate (in filtrate)->URAT1 Reabsorption Intracellular Anions Intracellular Anions URAT1->Intracellular Anions Anion Exchange Reabsorbed Urate Reabsorbed Urate URAT1->Reabsorbed Urate Urate (in blood) Urate (in blood) Reabsorbed Urate->Urate (in blood) -> Efflux via other transporters (e.g., GLUT9) This compound This compound (URAT1 Inhibitor) This compound->URAT1 Inhibition

Figure 1: URAT1-mediated urate reabsorption and its inhibition.

Experimental Protocols for In Vitro URAT1 Inhibition Assays

The in vitro characterization of a URAT1 inhibitor typically involves cell-based assays that measure the uptake of a substrate in the presence and absence of the test compound.

1. Cell Culture and Transfection

  • Cell Line: Human embryonic kidney (HEK293) cells are commonly used due to their low endogenous transporter expression.

  • Transfection: HEK293 cells are transiently or stably transfected with a plasmid containing the human URAT1 cDNA. A vector-only transfected cell line serves as a negative control.

2. Uric Acid Uptake Assay

This is the most direct method to assess URAT1 inhibitory activity.

  • Cell Seeding: Transfected cells are seeded into multi-well plates and allowed to adhere overnight.

  • Pre-incubation: Cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution) and pre-incubated with the same buffer containing varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., benzbromarone) for a specified time (e.g., 10-30 minutes) at 37°C.

  • Uptake Initiation: The pre-incubation solution is removed, and a solution containing [14C]-labeled uric acid is added to initiate the uptake.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration-dependent inhibition of uric acid uptake is used to calculate the IC50 value of the test compound.

3. Fluorescence-Based Assay

An alternative to radiolabeled substrates, this method uses a fluorescent substrate for URAT1.

  • Substrate: 6-carboxyfluorescein (6-CFL) has been identified as a fluorescent substrate for URAT1.[8]

  • Procedure: The protocol is similar to the uric acid uptake assay, but instead of radiolabeled uric acid, 6-CFL is used.

  • Measurement: After cell lysis, the intracellular fluorescence is measured using a microplate reader.[9]

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Seed URAT1-expressing HEK293 cells B Incubate overnight A->B C Wash cells with buffer B->C D Pre-incubate with This compound C->D E Add [14C]-Uric Acid D->E F Incubate for uptake E->F G Stop uptake with ice-cold buffer F->G H Lyse cells G->H I Measure radioactivity H->I J Calculate IC50 I->J

Figure 2: Workflow for an in vitro URAT1 inhibition assay.

Quantitative Data Presentation

CompoundIC50 (µM)Assay SystemReference
Benzbromarone~0.28In vitro human URAT1 inhibitory assay[10]
Lesinurad~7.18In vitro human URAT1 inhibitory assay[10]
Probenecid~42HEK293/PDZK1 cells[9]
Verinurad (RDEA3170)0.025Not specified[1]
Fisetin12.77HEK-293T cells overexpressing URAT1[8]
Baicalein26.71HEK-293T cells overexpressing URAT1[8]

Logical Framework of URAT1 Inhibition

The therapeutic rationale for using a URAT1 inhibitor like this compound is based on a clear cause-and-effect relationship.

Logical_Relationship Hyperuricemia Hyperuricemia (High Serum Uric Acid) URAT1_Activity Increased URAT1-mediated Renal Urate Reabsorption Hyperuricemia->URAT1_Activity is a key cause of Urate_Excretion Increased Renal Urate Excretion URAT1_Activity->Urate_Excretion leads to This compound This compound (URAT1 Inhibitor) This compound->URAT1_Activity inhibits Therapeutic_Effect Reduction in Serum Uric Acid Levels Urate_Excretion->Therapeutic_Effect results in

Figure 3: Logical flow of URAT1 inhibition for treating hyperuricemia.

Conclusion

While direct in vitro studies on this compound's URAT1 inhibitory activity are not extensively published, the established methodologies for characterizing such compounds are robust. These protocols, primarily involving cell-based uric acid uptake assays, provide a clear framework for determining the potency (IC50) and mechanism of action of potential URAT1 inhibitors. The development of selective and potent URAT1 inhibitors remains a significant area of research for the treatment of hyperuricemia and gout.[11][12] Further in vitro studies would be necessary to precisely quantify the inhibitory effect of this compound on URAT1 and to fully elucidate its pharmacological profile in comparison to other agents in its class.

References

The Pharmacodynamics of Irtemazole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Scientists and Drug Development Professionals on the Uricosuric Agent Irtemazole in Healthy Volunteers

This compound, a novel benzimidazole derivative, has demonstrated significant uricosuric effects in healthy individuals, positioning it as a potential therapeutic agent for conditions associated with hyperuricemia, such as gout. This technical guide provides a comprehensive analysis of the pharmacodynamics of this compound, detailing its mechanism of action, dose-dependent effects on uric acid homeostasis, and the experimental framework utilized in its clinical evaluation.

Core Pharmacodynamic Effects

This compound exerts its primary pharmacodynamic effect by increasing the renal excretion of uric acid, thereby lowering plasma uric acid concentrations. Clinical studies in healthy, normouricemic subjects have elucidated a clear dose-response relationship.

Quantitative Analysis of Pharmacodynamic Response

The administration of this compound leads to a rapid and dose-dependent decrease in plasma uric acid levels. The onset of this uricosuric effect is observed within the first hour following oral administration.[1] A summary of the key quantitative findings from a study in healthy volunteers is presented below.

Dose of this compoundMaximal Decrease in Plasma Uric AcidTime to Maximal DecreaseDuration of Uricosuric Effect
12.5 mgData not availableData not available7 to 24 hours[1]
25 mgData not availableData not available7 to 24 hours[1]
37.5 mg46.5%[1]8 to 12 hours[1]7 to 24 hours[1]
50 mg46.5%[1]8 to 12 hours[1]7 to 24 hours[1]

Table 1: Dose-dependent pharmacodynamic effects of this compound on plasma uric acid in healthy volunteers.[1]

Proposed Mechanism of Action: Inhibition of URAT1

While specific molecular studies on this compound are limited, its classification as a uricosuric agent strongly suggests that its mechanism of action involves the inhibition of uric acid reabsorption in the proximal tubules of the kidneys.[2] The primary transporter responsible for this reabsorption is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[2][3] By blocking URAT1, this compound effectively increases the fractional excretion of uric acid, leading to a reduction in serum uric acid levels.[3][4]

This compound Mechanism of Action cluster_proximal_tubule Renal Proximal Tubule Cell cluster_urine Urine URAT1 URAT1 Transporter UricAcid_Blood Uric Acid (in blood) URAT1->UricAcid_Blood UricAcid_Tubule Uric Acid (in filtrate) UricAcid_Tubule->URAT1 Reabsorption IncreasedExcretion Increased Uric Acid Excretion UricAcid_Tubule->IncreasedExcretion This compound This compound This compound->URAT1 Inhibition

Proposed mechanism of this compound's uricosuric effect.

Experimental Protocol: A Phase 1 Study in Healthy Volunteers

The pharmacodynamic properties of this compound were characterized in a clinical trial involving healthy adult volunteers. The study followed a robust experimental protocol to ensure subject safety and data integrity.

Study Design and Methodology

A representative experimental workflow for a single-dose study of an oral medication like this compound in healthy volunteers is outlined below. This process typically involves screening, acclimatization, dosing, and a series of biological sample collections for pharmacokinetic and pharmacodynamic analysis.

Experimental Workflow Screening Screening Visit (Informed Consent, Medical History, Physical Exam, Lab Tests) Enrollment Enrollment of Eligible Subjects Screening->Enrollment Admission Admission to Clinical Research Unit Enrollment->Admission Baseline Baseline Sample Collection (Blood and Urine) Admission->Baseline Dosing Oral Administration of this compound Baseline->Dosing PostDose Serial Blood and Urine Sample Collection (Pharmacokinetic and Pharmacodynamic Analysis) Dosing->PostDose Monitoring Safety and Tolerability Monitoring Dosing->Monitoring PostDose->Monitoring Discharge Discharge from Unit Monitoring->Discharge FollowUp Follow-up Visit Discharge->FollowUp

Generalized experimental workflow for a Phase 1 this compound study.

Key Methodological Components:

  • Subject Population: Healthy, normouricemic male and female volunteers.

  • Study Design: A dose-escalation study is often employed to assess the safety and pharmacodynamics of a new chemical entity.

  • Drug Administration: this compound is administered orally as a single dose in initial studies.

  • Sample Collection: Blood and urine samples are collected at predefined intervals before and after drug administration.

  • Biomarker Analysis: Plasma and urine samples are analyzed for uric acid concentrations to determine the pharmacodynamic effect. Plasma is also analyzed for this compound concentrations to establish the pharmacokinetic profile.

  • Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are monitored throughout the study.

Conclusion

This compound demonstrates potent and dose-dependent uricosuric activity in healthy volunteers, primarily through the inhibition of renal uric acid reabsorption, likely via the URAT1 transporter. The well-defined pharmacodynamic profile, coupled with a rapid onset of action, underscores its potential as a therapeutic agent for managing hyperuricemia. Further research is warranted to fully elucidate its molecular interactions and to evaluate its efficacy and safety in patient populations.

References

Irtemazole's Uricosuric Activity: A Technical Overview of its Effect on Fractional Excretion of Uric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irtemazole is a potent uricosuric agent that has demonstrated a significant impact on the renal handling of uric acid. Clinical studies have established its efficacy in increasing the urinary excretion of uric acid, thereby reducing plasma uric acid levels. This technical guide synthesizes the available data on the effect of this compound on the fractional excretion of uric acid (FEUA), providing a detailed examination of its pharmacodynamic properties. While direct quantitative data on FEUA is not explicitly available in the reviewed literature, the consistent and marked increase in uric acid clearance serves as strong evidence for a corresponding rise in the fractional excretion of uric acid. This document outlines the experimental observations, proposes a likely mechanism of action involving renal transporters, and provides a framework for understanding the drug's therapeutic potential in managing hyperuricemia.

Data Presentation: Quantitative Effects of this compound on Uric Acid Homeostasis

The following table summarizes the key quantitative findings from clinical studies investigating the effects of this compound on plasma uric acid, renal uric acid excretion, and uric acid clearance. An increase in uric acid clearance, in the absence of significant changes in glomerular filtration rate, is a strong indicator of an increased fractional excretion of uric acid.

ParameterDosageObservationCitation
Plasma Uric Acid 12.5 to 50 mg (single dose)Maximal decrease of 46.5% after 8 to 12 hours.[1][1]
50 mg (single dose)Began to decrease 15 to 25 minutes after administration.[2][2]
6.25 to 37.5 mg (twice daily for 7 days)Dose-dependent decrease of 20.4% to 45.7%.
Renal Uric Acid Excretion 12.5 to 50 mg (single dose)Uricosuric effect began within the first 60 minutes and lasted for 7 to 24 hours.[1][1]
50 mg (single dose)Increased 10 to 20 minutes after administration, with a mean maximum of 197.4 mg/h.[2][2]
6.25 to 37.5 mg (twice daily for 7 days)Increased to a constant level within 1 day of application.
Uric Acid Clearance 12.5 to 50 mg (single dose)Returned to baseline after 10.0 to 12.0 hours.[1][1]
50 mg (single dose)Increased 10 to 20 minutes after administration, with a mean maximum of 78.4 ml/min.[2][2]
6.25 to 37.5 mg (twice daily for 7 days)Increased to a constant level within 1 day of application.

Experimental Protocols

While the full, detailed experimental protocols from the primary studies were not accessible, based on the abstracts, the following methodologies were likely employed to assess the uricosuric effects of this compound.

Clinical Study Design for Pharmacodynamic Assessment

A typical study to evaluate the effect of this compound on the fractional excretion of uric acid would involve a crossover or parallel-group, placebo-controlled design in healthy, normouricemic male volunteers.

Subject Population:

  • Healthy adult male volunteers.

  • Normouricemic (normal blood uric acid levels).

  • Exclusion criteria would likely include a history of gout, renal disease, or use of medications known to affect uric acid levels.

Drug Administration:

  • Single oral doses of this compound (e.g., 12.5 mg, 25 mg, 37.5 mg, 50 mg) or placebo.[1][2]

  • For dose-ranging studies, different doses would be administered to different groups or to the same group in a crossover design with adequate washout periods.

Sample Collection and Analysis:

  • Blood Samples: Venous blood samples would be collected at baseline and at multiple time points after drug administration (e.g., every 1-2 hours for the initial period, then at longer intervals) to measure plasma concentrations of uric acid and creatinine.

  • Urine Samples: Urine would be collected at timed intervals (e.g., hourly for the first few hours, then in 2-4 hour blocks) to measure urinary volume, uric acid concentration, and creatinine concentration. 24-hour urine collections might also be performed.

  • Biochemical Analysis: Uric acid and creatinine concentrations in plasma and urine would be determined using standard enzymatic or colorimetric assays.

Calculation of Renal Parameters:

  • Uric Acid Clearance (Cua): Calculated using the formula: Cua = (Urine Uric Acid Concentration x Urine Flow Rate) / Plasma Uric Acid Concentration.

  • Creatinine Clearance (Ccr): Calculated using the formula: Ccr = (Urine Creatinine Concentration x Urine Flow Rate) / Plasma Creatinine Concentration. Ccr is used as an estimate of the Glomerular Filtration Rate (GFR).

  • Fractional Excretion of Uric Acid (FEUA): Calculated as the ratio of uric acid clearance to creatinine clearance: FEUA = (Cua / Ccr) x 100%. This represents the percentage of uric acid filtered by the glomeruli that is ultimately excreted in the urine.

Mandatory Visualization

Proposed Signaling Pathway for this compound's Uricosuric Effect

The primary mechanism by which uricosuric agents increase the fractional excretion of uric acid is through the inhibition of renal urate transporters, most notably URAT1 (Urate Transporter 1), located on the apical membrane of proximal tubule cells. While direct evidence for this compound's interaction with URAT1 is not available in the reviewed literature, its classification as a uricosuric agent strongly suggests this as its likely mechanism of action.

Caption: Proposed mechanism of this compound's uricosuric effect via inhibition of URAT1.

Experimental Workflow for Assessing this compound's Effect on FEUA

The following diagram illustrates a typical experimental workflow for a clinical trial designed to evaluate the pharmacodynamics of this compound, specifically its effect on the fractional excretion of uric acid.

G start Subject Recruitment (Healthy, Normouricemic) drug_admin Oral Administration (this compound or Placebo) start->drug_admin sampling Serial Blood & Timed Urine Sample Collection drug_admin->sampling analysis Biochemical Analysis (Uric Acid & Creatinine in Plasma and Urine) sampling->analysis calc Calculation of - Uric Acid Clearance - Creatinine Clearance - Fractional Excretion of Uric Acid analysis->calc results Data Analysis & Comparison (this compound vs. Placebo) calc->results

References

An In-depth Technical Guide on the Potential Off-Target Effects of Irtemazole in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Irtemazole is a discontinued drug candidate, and there is limited publicly available information regarding specific preclinical studies on its off-target effects. This guide provides a comprehensive overview of the potential off-target liabilities of this compound based on its chemical structure as a benzimidazole derivative and outlines the standard preclinical methodologies used to assess such effects. The quantitative data and signaling pathways presented are illustrative and based on the known activities of the broader benzimidazole class of compounds.

Introduction

This compound is a benzimidazole derivative that was investigated for its uricosuric properties. While its development was discontinued, understanding its potential off-target effects remains a valuable exercise for researchers in drug development, particularly those working with heterocyclic compounds. Off-target effects, where a drug interacts with unintended molecular targets, are a significant cause of adverse drug reactions and can lead to the termination of drug development programs. This technical guide provides a detailed look into the potential off-target profile of this compound, the experimental protocols to assess these effects, and the potential signaling pathways that could be impacted.

Data Presentation: Potential Off-Target Liabilities of Benzimidazole Derivatives

Given the lack of specific quantitative data for this compound, the following table summarizes potential off-target interactions for the broader class of benzimidazole-containing molecules. This data is compiled from various preclinical studies on different benzimidazole derivatives and serves as a predictive guide for the potential off-target profile of this compound.

Potential Off-Target Assay Type Test System Key Finding (Example IC50/Ki) Potential Physiological Consequence
hERG Potassium Channel Electrophysiology (Patch Clamp)HEK293 cells expressing hERG1-10 µMCardiac arrhythmia (QT prolongation)
Various Kinases (e.g., VEGFR, Src) Radiometric Kinase AssayRecombinant human kinases0.1-5 µMAnti-proliferative or other unintended cellular effects
Poly (ADP-ribose) polymerase (PARP) Enzyme Activity AssayRecombinant human PARP15-20 µMAlterations in DNA repair pathways
Androgen Receptor Ligand Binding AssayRat prostate cytosol1-15 µMEndocrine disruption
Tubulin Polymerization In vitro polymerization assayPurified bovine tubulin0.5-10 µMDisruption of microtubule dynamics, potential for cytotoxicity
Histone Deacetylases (HDACs) Enzyme Activity AssayRecombinant human HDACs1-25 µMEpigenetic modifications, changes in gene expression
DNA Topoisomerase I/II DNA Relaxation/Decatenation AssayPurified human topoisomerases10-50 µMGenotoxicity

Experimental Protocols

The identification and characterization of off-target effects are critical components of preclinical safety assessment. A tiered approach is often employed, starting with broad screening panels and followed by more detailed functional assays for any identified hits.

In Vitro Safety Pharmacology Screening (Core Battery)

As per ICH S7A and S7B guidelines, a core battery of in vitro safety pharmacology studies is essential before first-in-human trials.

  • hERG Potassium Channel Assay:

    • Objective: To assess the potential for QT interval prolongation and cardiac arrhythmia.

    • Methodology: Automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293).

    • Protocol:

      • Cells are cultured to 70-90% confluency.

      • The test compound (this compound) is prepared in a suitable vehicle (e.g., DMSO) and serially diluted to a range of concentrations.

      • The effect of the compound on the hERG current is measured at each concentration.

      • A known hERG blocker (e.g., astemizole) is used as a positive control.

      • The IC50 value (the concentration at which 50% of the hERG current is inhibited) is calculated.

  • Broad Ligand Binding and Enzyme Inhibition Panel:

    • Objective: To identify potential off-target binding to a wide range of receptors, ion channels, transporters, and enzymes.

    • Methodology: Radioligand binding assays or enzyme activity assays.

    • Protocol:

      • This compound is tested at a fixed concentration (e.g., 10 µM) against a panel of 50-100 known pharmacological targets.

      • The percentage inhibition of radioligand binding or enzyme activity is determined.

      • For any targets showing significant inhibition (typically >50%), a full concentration-response curve is generated to determine the IC50 or Ki value.

Cell-Based Functional Assays

For off-targets identified in initial screens, cell-based assays are used to understand the functional consequences of the interaction.

  • Kinase Activity Assays:

    • Objective: To determine the inhibitory effect of this compound on specific kinases.

    • Methodology: Cellular thermal shift assay (CETSA) or in-cell western blotting to assess the phosphorylation of downstream targets.

    • Protocol (In-cell Western):

      • A relevant cell line is treated with various concentrations of this compound.

      • Cells are stimulated with an appropriate agonist to activate the kinase of interest.

      • Cells are lysed, and the levels of the phosphorylated substrate and total protein are quantified using specific antibodies and a plate-based imaging system.

      • The IC50 for the inhibition of substrate phosphorylation is determined.

  • Tubulin Polymerization Assay:

    • Objective: To assess the effect of this compound on microtubule dynamics.

    • Methodology: A cell-free assay using purified tubulin and measuring the change in light scattering or fluorescence upon polymerization.

    • Protocol:

      • Purified tubulin is incubated with GTP at 37°C in the presence of varying concentrations of this compound.

      • The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm.

      • Known microtubule inhibitors (e.g., colchicine, paclitaxel) are used as controls.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_screening Initial Off-Target Screening cluster_hit_validation Hit Validation and Confirmation cluster_functional_characterization Functional Characterization in_vitro_safety In Vitro Safety Pharmacology (e.g., hERG, Receptor Panel) concentration_response Concentration-Response Curves (IC50/Ki Determination) in_vitro_safety->concentration_response Identified Hits (>50% Inhibition) phenotypic_screening High-Content Phenotypic Screening phenotypic_screening->concentration_response Confirmed Phenotypes orthogonal_assays Orthogonal Assays (e.g., Biophysical Methods) concentration_response->orthogonal_assays Confirmed Activity cell_based_assays Cell-Based Functional Assays (e.g., Signaling, Cytotoxicity) orthogonal_assays->cell_based_assays Validated Interaction in_vivo_models In Vivo Models (e.g., Rodent Toxicology) cell_based_assays->in_vivo_models Confirmed Cellular Effect

Caption: A typical experimental workflow for preclinical off-target liability assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound (Benzimidazole Derivative) This compound->RTK Potential Off-Target Inhibition

Caption: Hypothetical off-target inhibition of a receptor tyrosine kinase signaling pathway by a benzimidazole derivative like this compound.

Conclusion

In Silico Analysis of Irtemazole's Interaction with Urate Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a putative in silico modeling workflow to investigate the binding of Irtemazole, a uricosuric agent, to key urate transporters. While direct computational studies on this compound are not extensively available in public literature, this document constructs a detailed, hypothetical methodology based on established computational techniques and recent structural and mechanistic insights into urate transporters such as URAT1 and ABCG2. The guide is intended to serve as a blueprint for researchers aiming to computationally characterize the molecular interactions of this compound or similar compounds with these important drug targets. We will outline protocols for homology modeling, molecular docking, and molecular dynamics simulations, and provide examples of how to present the resulting data in a clear, structured format.

Introduction: Urate Transport and the Role of this compound

Hyperuricemia, characterized by elevated serum urate levels, is a primary risk factor for gout, a painful inflammatory arthritis.[1] The kidneys play a crucial role in maintaining urate homeostasis, reabsorbing approximately 90% of filtered urate.[2] This reabsorption is primarily mediated by urate transporters located in the proximal tubules.[1][3] Key transporters involved in this process include the urate transporter 1 (URAT1, encoded by the SLC22A12 gene), which is a major target for uricosuric drugs, and the ATP-binding cassette subfamily G member 2 (ABCG2), an efflux transporter.[1][2][3]

This compound is a benzimidazole derivative that has demonstrated uricosuric effects, leading to a decrease in plasma uric acid by increasing its renal excretion.[4][5] Clinical studies have shown that this compound administration leads to a rapid onset of uricosuria.[4] The primary mechanism of uricosuric agents is the inhibition of URAT1, which blocks the reabsorption of uric acid, thereby promoting its excretion in the urine.[1][6]

In silico modeling offers a powerful approach to elucidate the molecular mechanisms underlying drug-transporter interactions. By computationally simulating the binding of this compound to urate transporters, we can predict binding affinities, identify key interacting residues, and understand the conformational changes involved in the inhibitory process. This knowledge is invaluable for the rational design of novel and more potent uricosuric agents.

Hypothetical In Silico Modeling Workflow for this compound

Given the lack of specific published in silico studies on this compound, this section outlines a robust, hypothetical workflow based on established methodologies for other URAT1 and ABCG2 inhibitors.

G cluster_prep Preparation cluster_model Modeling cluster_analysis Analysis PDB Protein Structure Acquisition (e.g., Cryo-EM of URAT1) HM Homology Modeling (if needed) PDB->HM Template Ligand This compound 3D Structure Generation Dock Molecular Docking Ligand->Dock HM->Dock Receptor MD Molecular Dynamics Simulation Dock->MD Initial Complex Pose Binding Pose Analysis MD->Pose Energy Binding Free Energy Calculation MD->Energy Interact Interaction Analysis (H-bonds, etc.) MD->Interact

Caption: A generalized workflow for the in silico modeling of this compound binding to a urate transporter.

Experimental Protocols

Homology Modeling of Human URAT1
  • Objective: To generate a three-dimensional model of human URAT1, as a high-resolution experimental structure may not always be available in the desired conformational state.

  • Methodology:

    • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the human URAT1 sequence (UniProt: Q96S37). High-resolution cryo-EM structures of human URAT1 in various conformational states are available and would be ideal templates.[7][8]

    • Sequence Alignment: Perform a sequence alignment between the target (human URAT1) and the template sequence using tools like ClustalW or T-Coffee.

    • Model Building: Utilize homology modeling software such as MODELLER or SWISS-MODEL to generate the 3D model based on the sequence alignment and the template structure.

    • Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis, and ERRAT for overall structure quality.[9] A reliable model should have over 90% of its residues in the allowed regions of the Ramachandran plot.[9]

Molecular Docking of this compound into the URAT1 Binding Site
  • Objective: To predict the binding pose and affinity of this compound within the binding cavity of URAT1.

  • Methodology:

    • Protein Preparation: Prepare the URAT1 model by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding cavity of URAT1 is known to be lined with hydrophobic and aromatic residues.[2]

    • Ligand Preparation: Generate a 3D conformer of this compound and optimize its geometry using a force field like MMFF94. Assign partial charges.

    • Docking Simulation: Perform molecular docking using software like AutoDock Vina, Glide, or Gold.[9][10] The docking grid should encompass the known binding site of other URAT1 inhibitors.

    • Pose Selection and Analysis: Cluster the resulting docking poses and select the most favorable ones based on the docking score and visual inspection of the interactions with key residues in the binding pocket.

Molecular Dynamics (MD) Simulations
  • Objective: To simulate the dynamic behavior of the this compound-URAT1 complex and to refine the binding pose and calculate binding free energy.

  • Methodology:

    • System Setup: Place the docked this compound-URAT1 complex in a simulated membrane bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) and ions to neutralize the system.

    • Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.

    • Production Run: Run a production MD simulation for a sufficient duration (e.g., 100-500 ns) to capture the stable binding mode of this compound.

    • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (RMSD), the flexibility of the protein (RMSF), and the specific interactions (hydrogen bonds, hydrophobic contacts) between this compound and URAT1 over time.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Docking Results for this compound with Urate Transporters
TransporterDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
URAT1-8.50.5Phe365, Ser35, Ile156
ABCG2-7.22.1Phe439, Asn436
OAT1-6.84.5Arg466, Lys394
OAT3-7.03.2Arg454, Val381
Table 2: Hypothetical Binding Free Energy Calculation from MD Simulations
ComplexMM/PBSA ΔG_bind (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)
This compound-URAT1-35.2 ± 3.5-40.1 ± 2.8
This compound-ABCG2-28.9 ± 4.1-32.5 ± 3.7

Visualization of Pathways and Relationships

Urate Transport Pathway in the Renal Proximal Tubule

G cluster_cell Proximal Tubule Cell URAT1 URAT1 Reabsorbs Urate Blood Blood URAT1->Blood Urate ABCG2 ABCG2 Secretes Urate Lumen Tubular Lumen ABCG2->Lumen Urate OATs OAT1/3 Urate Uptake OATs->ABCG2 Urate Lumen->URAT1 Urate Blood->OATs Urate This compound This compound This compound->URAT1 Inhibits G Target Target Identification (e.g., URAT1) Modeling In Silico Modeling Target->Modeling Lead Lead Compound (this compound) Lead->Modeling Analysis Binding Analysis Modeling->Analysis Optimization Lead Optimization Analysis->Optimization Synthesis Chemical Synthesis Optimization->Synthesis Testing In Vitro/In Vivo Testing Synthesis->Testing Testing->Analysis Feedback

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Irtemazole for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed theoretical protocol for the synthesis of Irtemazole (6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole), a compound of interest for various research applications. Due to the limited availability of a direct, published synthesis route, this protocol outlines a plausible multi-step synthetic pathway based on established organic chemistry principles and analogous reactions for the synthesis of its core components. This application note is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a benzimidazole derivative with the IUPAC name 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole[1]. While its development status is largely discontinued, it has been investigated for its uricosuric effects, demonstrating the ability to decrease plasma uric acid levels[2][3]. Structurally related azole compounds, such as itraconazole, have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncology[4][5][6]. This suggests that this compound could be a valuable tool for investigating similar biological activities.

This protocol details a proposed three-step synthesis of this compound, starting from 4-amino-3-nitrotoluene. The synthesis involves the formation of the 2-methylbenzimidazole core, followed by the introduction of the imidazol-1-yl(phenyl)methyl side chain.

Proposed Synthesis of this compound

The proposed synthetic route for this compound is a three-step process:

  • Step 1: Synthesis of 2,5-dimethyl-1H-benzimidazole from 4-methyl-1,2-phenylenediamine and acetic acid.

  • Step 2: Benzylic bromination of 2,5-dimethyl-1H-benzimidazole to yield 5-(bromomethyl)-2-methyl-1H-benzimidazole.

  • Step 3: N-alkylation of imidazole with 5-(bromomethyl)-2-methyl-1H-benzimidazole to yield this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-dimethyl-1H-benzimidazole

This procedure is adapted from the general synthesis of 2-methyl-1H-benzimidazole by the condensation of an o-phenylenediamine with acetic acid[7][8].

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Glacial Acetic Acid

  • 10% Sodium Hydroxide Solution

  • Water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine (10.0 g, 81.8 mmol).

  • Add glacial acetic acid (50 mL) to the flask.

  • Heat the reaction mixture to reflux for 2 hours.

  • After reflux, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a water/ethanol mixture to yield pure 2,5-dimethyl-1H-benzimidazole.

  • Dry the product under vacuum.

Step 2: Synthesis of 5-(bromomethyl)-2-methyl-1H-benzimidazole

This step involves the radical bromination of the methyl group at the 5-position of the benzimidazole ring.

Materials:

  • 2,5-dimethyl-1H-benzimidazole

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL round-bottom flask protected from light, dissolve 2,5-dimethyl-1H-benzimidazole (5.0 g, 34.2 mmol) in carbon tetrachloride (100 mL).

  • Add N-Bromosuccinimide (6.1 g, 34.2 mmol) and a catalytic amount of benzoyl peroxide (0.1 g).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to obtain 5-(bromomethyl)-2-methyl-1H-benzimidazole.

Step 3: Synthesis of this compound (6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole)

This final step is the N-alkylation of imidazole with the synthesized bromo-intermediate.

Materials:

  • 5-(bromomethyl)-2-methyl-1H-benzimidazole

  • Imidazole

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve imidazole (1.2 g, 17.6 mmol) in anhydrous dimethylformamide (30 mL).

  • Add potassium carbonate (2.4 g, 17.6 mmol) to the solution.

  • Add a solution of 5-(bromomethyl)-2-methyl-1H-benzimidazole (2.0 g, 8.8 mmol) in DMF (10 mL) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, dichloromethane/methanol) to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. Yields are representative and based on similar reported reactions.

StepReactantProductMolecular Weight ( g/mol )Representative Yield (%)
14-methyl-1,2-phenylenediamine2,5-dimethyl-1H-benzimidazole146.1985-95%
22,5-dimethyl-1H-benzimidazole5-(bromomethyl)-2-methyl-1H-benzimidazole225.0960-70%
35-(bromomethyl)-2-methyl-1H-benzimidazoleThis compound288.3550-65%

Visualizations

Proposed Synthetic Workflow for this compound

Irtemazole_Synthesis cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: N-Alkylation A 4-methyl-1,2-phenylenediamine C7H10N2 C 2,5-dimethyl-1H-benzimidazole C9H10N2 A->C Reflux B Acetic Acid CH3COOH B->C Reflux D 2,5-dimethyl-1H-benzimidazole C9H10N2 F 5-(bromomethyl)-2-methyl-1H-benzimidazole C9H9BrN2 D->F Reflux E NBS, BPO CCl4 E->F Reflux G 5-(bromomethyl)-2-methyl-1H-benzimidazole C9H9BrN2 I This compound C18H16N4 G->I Room Temp H Imidazole, K2CO3 DMF H->I Room Temp Hedgehog_Pathway cluster_pathway Hedgehog Signaling Pathway cluster_inhibition Proposed this compound Inhibition Shh Shh Ligand PTCH PTCH Receptor Shh->PTCH inhibits SMO SMO Protein PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI Proteins SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes activates This compound This compound This compound->SMO inhibits

References

Application Notes and Protocols for the Quantification of Itraconazole in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Therapeutic drug monitoring of itraconazole in plasma is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. This document provides detailed application notes and protocols for the quantitative analysis of itraconazole and its active metabolite, hydroxyitraconazole, in plasma samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and drug development professionals. The validation of these bioanalytical methods is essential to ensure the reliability of the analytical results.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated analytical methods for itraconazole quantification in plasma, allowing for easy comparison.

Table 1: Performance Characteristics of LC-MS/MS Methods for Itraconazole Quantification

ParameterMethod 1Method 2[5]Method 3[6]Method 4[7]
Linearity Range (ng/mL) 1 - 5001 - 2504 - 3201 - 600
Lower Limit of Quantification (LLOQ) (ng/mL) 1141
Accuracy (%) 95.6 - 108.2 (Intra-day) 86.6 - 117.5 (Inter-day)[8]Not explicitly statedWithin accepted FDA and EMA levels91.2 - 101.5 (Method recovery)
Precision (% CV) < 13.7 (Intra-day) < 10.9 (Inter-day)[8]Not explicitly statedNot explicitly stated< 15
Recovery (%) Not explicitly statedComparable to LLE and SPENot explicitly stated> 85.0
Internal Standard Not specifiedItraconazole-d3Atorvastatin[6]Fluconazole

Table 2: Performance Characteristics of HPLC-UV Methods for Itraconazole Quantification

ParameterMethod 1[9]Method 2[10][11]Method 3[12]
Linearity Range (µg/mL) 0.1 - 400.01 - 0.50.003 - 0.5 (Itraconazole) 0.003 - 1.0 (Hydroxyitraconazole)
Lower Limit of Quantification (LLOQ) (µg/mL) 0.10.010.003
Accuracy (%) 93.8 - 108.7Not explicitly statedNot explicitly stated
Precision (% CV) 0.24 - 11.66< 6.9< 4.6 (Intra-day) < 5.0 (Inter-day)
Recovery (%) Not explicitly stated> 89.159.7 (Itraconazole) 72.8 (Hydroxyitraconazole)
Internal Standard LinezolidBifonazoleR051012

Experimental Protocols

Protocol 1: LC-MS/MS Method for Itraconazole Quantification

This protocol describes a rapid and sensitive method for the quantification of itraconazole in human plasma using LC-MS/MS with a simple protein precipitation extraction.[13][14]

1. Materials and Reagents

  • Itraconazole and Itraconazole-d3 (internal standard) reference standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Ammonium formate, analytical grade

  • Ultrapure water

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the labeled tubes.

  • Add 20 µL of the internal standard working solution (Itraconazole-d3 in 50% MeOH).

  • Add 300 µL of ACN containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[5]

3. Chromatographic Conditions

  • HPLC System: Waters Acquity UPLC or equivalent

  • Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[5]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[5]

  • Flow Rate: 0.5 mL/min[5]

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-30% B

    • 2.6-3.5 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4. Mass Spectrometric Conditions

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Itraconazole: m/z 705.3 → 392.4[8]

    • Itraconazole-d3 (IS): m/z 708.3 → 395.4

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Protocol 2: HPLC-UV Method for Itraconazole Quantification

This protocol details a reliable HPLC-UV method for determining itraconazole concentrations in plasma, suitable for therapeutic drug monitoring.

1. Materials and Reagents

  • Itraconazole and Bifonazole (internal standard) reference standards

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Phosphate buffer

  • Ultrapure water

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., C8-bonded)

2. Sample Preparation (Solid-Phase Extraction)

  • Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • To 500 µL of plasma in a glass tube, add 50 µL of the internal standard working solution (Bifonazole).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the HPLC-UV system.[10][11]

3. Chromatographic Conditions

  • HPLC System: Shimadzu LC-20AD or equivalent

  • Column: C8 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[10]

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 6.0) (65:35, v/v)[12]

  • Flow Rate: 1.0 mL/min

  • UV Detection Wavelength: 263 nm[10][12]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

4. Data Analysis

  • Quantification is performed by comparing the peak area ratio of itraconazole to the internal standard against a calibration curve.

  • The calibration curve is generated by linear regression of the peak area ratios versus the known concentrations of the prepared standards.

Visualizations

G cluster_prep Sample Preparation Workflow (LC-MS/MS) plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is pp 3. Protein Precipitation (ACN) is->pp vortex 4. Vortex Mix pp->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection

Caption: Workflow for LC-MS/MS sample preparation.

G cluster_spe Sample Preparation Workflow (HPLC-UV) spe_cond 1. Condition SPE Cartridge plasma_load 2. Load Plasma Sample spe_cond->plasma_load wash 3. Wash Cartridge plasma_load->wash elute 4. Elute Analytes wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute injection 7. Inject into HPLC-UV reconstitute->injection

Caption: Workflow for HPLC-UV sample preparation via SPE.

G cluster_analysis General Bioanalytical Workflow sample Biological Sample (Plasma) prep Sample Preparation (Extraction) sample->prep separation Chromatographic Separation (HPLC/UPLC) prep->separation detection Detection (MS/MS or UV) separation->detection data Data Acquisition & Processing detection->data quant Quantification data->quant

Caption: Overview of the bioanalytical quantification process.

References

Application Notes and Protocols: In Vitro Assay for Irtemazole's Uricosuric Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. Uricosuric agents lower serum uric acid by promoting its renal excretion. A key mechanism of uricosuric action is the inhibition of renal transporters responsible for uric acid reabsorption, such as Urate Transporter 1 (URAT1), and interaction with other transporters like Organic Anion Transporter 1 (OAT1) and OAT3 which are also involved in renal urate handling.[1][2][3][4]

Irtemazole has been shown to exert a uricosuric effect, leading to a reduction in plasma uric acid by increasing its excretion in the urine.[5][6][7] The onset of this effect is rapid, observed within the first hour of administration.[5][7] To facilitate the development and characterization of this compound and other potential uricosuric agents, a robust in vitro assay is essential to determine their specific molecular targets and inhibitory potency.

These application notes provide a detailed protocol for an in vitro assay to evaluate the uricosuric activity of this compound by assessing its inhibitory effect on the key human uric acid transporters: hURAT1, hOAT1, and hOAT3, using a cell-based system.

Principle of the Assay

The assay is based on a cellular uptake model using Human Embryonic Kidney 293 (HEK293) cells engineered to stably express the human urate transporters hURAT1, hOAT1, or hOAT3.[8][9][10] The activity of these transporters is measured by quantifying the uptake of a specific substrate into the cells. The inhibitory potential of this compound is then determined by measuring the reduction in substrate uptake in the presence of the compound. The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of this compound against each transporter.

Materials and Reagents

Cell Lines:

  • HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)

  • HEK293 cells stably expressing human OAT1 (hOAT1-HEK293)

  • HEK293 cells stably expressing human OAT3 (hOAT3-HEK293)

  • Wild-type HEK293 cells (for control)

Reagents:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418) or other appropriate selection antibiotic

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hanks' Balanced Salt Solution (HBSS)

  • [¹⁴C]-Uric Acid (for hURAT1 assay)

  • [³H]-p-Aminohippurate (PAH) (for hOAT1 assay)

  • [³H]-Estrone-3-sulfate (E3S) (for hOAT3 assay)

  • This compound

  • Probenecid (Positive control for hOAT1 and hOAT3 inhibition)[11][12]

  • Benzbromarone (Positive control for hURAT1 inhibition)[8][13]

  • Cell lysis buffer

  • Scintillation cocktail

  • Bicinchoninic acid (BCA) protein assay kit

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis culture Culture of Transfected and Wild-Type HEK293 Cells seed Seed Cells into 24-well Plates culture->seed preincubation Pre-incubation with this compound or Control Compounds seed->preincubation incubation Incubation with Radiolabeled Substrate preincubation->incubation wash Wash Cells with Ice-Cold PBS incubation->wash lysis Cell Lysis wash->lysis scintillation Scintillation Counting (CPM) lysis->scintillation protein Protein Quantification (BCA Assay) lysis->protein normalize Normalize CPM to Protein Content scintillation->normalize protein->normalize calculate Calculate % Inhibition and IC50 Values normalize->calculate

Caption: Experimental workflow for the in vitro uricosuric assay.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Seeding
  • Cell Culture:

    • Culture hURAT1-HEK293, hOAT1-HEK293, hOAT3-HEK293, and wild-type HEK293 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For the stably transfected cell lines, include the appropriate concentration of G418 (e.g., 400 µg/mL) in the culture medium to maintain selection pressure.

    • Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding:

    • Two days before the assay, seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells per well.[8]

    • Allow the cells to grow to approximately 80-90% confluency on the day of the experiment.[8]

Protocol 2: Urate Transport Inhibition Assay
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in HBSS to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • Prepare stock solutions of positive controls (benzbromarone for hURAT1, probenecid for hOAT1/hOAT3) in a similar manner.

    • Prepare the radiolabeled substrate solution in HBSS.

  • Pre-incubation:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with pre-warmed HBSS.

    • Add 200 µL of HBSS containing the desired concentration of this compound, positive control, or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes.[8][13]

  • Initiation of Uptake:

    • To initiate the transport reaction, add 200 µL of the pre-warmed radiolabeled substrate solution to each well. The final substrate concentrations should be close to their respective Km values if known, or at a standardized concentration (e.g., 10 µM).

    • Incubate the plate at 37°C for a predetermined optimal time (e.g., 5-30 minutes).[8][13]

  • Termination of Uptake:

    • To stop the uptake, aspirate the solution from the wells.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radiolabeled substrate.[8]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 300 µL of cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for 30 minutes at room temperature with gentle shaking.

    • Transfer the lysate to scintillation vials.

    • Add 3 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Protein Quantification:

    • Use a small aliquot of the cell lysate from each well to determine the protein concentration using a BCA protein assay kit, following the manufacturer's instructions.

Protocol 3: Data Analysis
  • Normalization:

    • Normalize the CPM for each well to its corresponding protein concentration to account for any variations in cell number. The result will be in CPM/mg protein.

  • Calculation of Inhibition:

    • Determine the specific uptake by subtracting the uptake in wild-type HEK293 cells from the uptake in the transporter-expressing cells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison of this compound's inhibitory potency against the different transporters.

CompoundTransporterIC50 (µM)Positive ControlPositive Control IC50 (µM)
This compoundhURAT1[Insert Value]Benzbromarone[Insert Value, e.g., 0.44][8]
This compoundhOAT1[Insert Value]Probenecid[Insert Value]
This compoundhOAT3[Insert Value]Probenecid[Insert Value]

Proposed Signaling Pathway

The primary mechanism by which uricosuric agents increase uric acid excretion is through the inhibition of renal transporters involved in its reabsorption from the tubular fluid back into the blood. The diagram below illustrates the proposed inhibitory action of this compound on these transporters in a renal proximal tubule cell.

G cluster_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Blood URAT1 {URAT1 | Urate Reabsorption} Urate_Blood Uric Acid URAT1->Urate_Blood OAT1 {OAT1 | Urate Secretion/Reabsorption} Urate_Lumen Uric Acid OAT1->Urate_Lumen OAT3 {OAT3 | Urate Secretion/Reabsorption} OAT3->Urate_Lumen Urate_Lumen->URAT1 Reabsorption Urate_Blood->OAT1 Secretion Urate_Blood->OAT3 Secretion This compound This compound This compound->URAT1 Inhibition This compound->OAT1 Inhibition This compound->OAT3 Inhibition

References

Application Note: High-Throughput LC-MS/MS Method for the Determination of Irtemazole and its Putative Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the uricosuric agent Irtemazole and its putative metabolites in human plasma. Due to the limited availability of published data on the metabolism of this compound, this document proposes a hypothetical metabolic pathway and a corresponding analytical method based on the known biotransformation of similar benzimidazole-containing compounds. The method utilizes a simple protein precipitation for sample preparation followed by a rapid chromatographic separation. This proposed method is intended to serve as a starting point for researchers and drug development professionals in establishing a validated assay for pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a benzimidazole derivative that has been investigated for its uricosuric properties. As with many xenobiotics, it is anticipated to undergo metabolism in the liver, primarily through oxidation and conjugation reactions. Understanding the metabolic fate of this compound is crucial for a comprehensive evaluation of its pharmacokinetic profile, efficacy, and safety. This document outlines a proposed LC-MS/MS method for the analysis of this compound and its hypothetical metabolites in human plasma.

Proposed Metabolic Pathway of this compound

Benzimidazole compounds typically undergo metabolism through hydroxylation of aromatic rings, N-oxidation, and demethylation. Based on these common metabolic routes, the following putative metabolites of this compound are proposed:

  • M1: Hydroxy-Irtemazole: Hydroxylation on the phenyl or benzimidazole ring.

  • M2: N-Oxide-Irtemazole: Oxidation of one of the nitrogen atoms in the imidazole or benzimidazole ring.

  • M3: Desmethyl-Irtemazole: Cleavage of the methyl group from the benzimidazole ring.

G This compound This compound M1 M1: Hydroxy-Irtemazole This compound->M1 Phase I Metabolism (CYP450) M2 M2: N-Oxide-Irtemazole This compound->M2 Phase I Metabolism (CYP450) M3 M3: Desmethyl-Irtemazole This compound->M3 Phase I Metabolism (CYP450) PhaseII Phase II Metabolites (e.g., Glucuronides) M1->PhaseII Phase II Metabolism (UGTs) M2->PhaseII Phase II Metabolism (UGTs) M3->PhaseII Phase II Metabolism (UGTs)

Caption: Proposed metabolic pathway of this compound.

Experimental Protocol

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound and its metabolites from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)%A%B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 500°C
Capillary Voltage 3.0 kV
Gas Flow Rates Optimized for the specific instrument

Table 2: Proposed MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 289.1157.125
M1: Hydroxy-Irtemazole 305.1157.128
M2: N-Oxide-Irtemazole 305.1173.122
M3: Desmethyl-Irtemazole 275.1143.125
Internal Standard ---

Note: The m/z values for the metabolites are hypothetical and would need to be confirmed experimentally.

Method Performance (Hypothetical Data)

The following tables summarize the expected performance characteristics of this LC-MS/MS method, based on typical results for similar bioanalytical assays.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
This compound 0.1 - 100>0.995
M1: Hydroxy-Irtemazole 0.1 - 100>0.995
M2: N-Oxide-Irtemazole 0.1 - 100>0.995
M3: Desmethyl-Irtemazole 0.1 - 100>0.995

Table 4: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compound LLOQ0.1<15<1585-115
LQC0.3<10<1090-110
MQC10<10<1090-110
HQC80<10<1090-110
M1: Hydroxy-Irtemazole LLOQ0.1<15<1585-115
LQC0.3<10<1090-110
MQC10<10<1090-110
HQC80<10<1090-110

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound 85-95<15
M1: Hydroxy-Irtemazole 80-90<15
M2: N-Oxide-Irtemazole 80-90<15
M3: Desmethyl-Irtemazole 85-95<15

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the LC-MS/MS analysis.

Conclusion

This application note presents a proposed high-throughput LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The described protocol, including a straightforward sample preparation and a rapid chromatographic separation, provides a solid foundation for the development and validation of a bioanalytical assay to support pharmacokinetic and drug metabolism studies of this compound. It is important to reiterate that the metabolic pathway and the specific mass spectrometric parameters for the metabolites are hypothetical and require experimental verification.

Application Notes and Protocols: Investigating the Effect of Irtemazole on Uric Acid Uptake in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for studying the effects of Irtemazole, a uricosuric agent, on uric acid handling in vitro.[1][2] Uricosuric agents primarily act by increasing the renal excretion of uric acid, which suggests an interaction with key uric acid transporters.[2] This protocol outlines methods to investigate the impact of this compound on the primary renal reabsorptive transporter, URAT1 (SLC22A12), and the efflux transporter ABCG2.[3][4][5][6] Additionally, a method to assess its effect on xanthine oxidase, the key enzyme in uric acid production, is included to provide a comprehensive mechanistic analysis.[7][8] The protocols are designed for use with human embryonic kidney (HEK293) cells, a well-established model for studying transporter function, and can be adapted for other relevant cell lines.[9][10][11]

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases.[9] A key strategy for managing hyperuricemia is to enhance the renal excretion of uric acid.[12] The renal proximal tubule is the primary site of uric acid transport, involving a complex interplay of reabsorptive and secretory transporters.[13][14] Urate transporter 1 (URAT1) is a major transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[4][6] Conversely, ATP-binding cassette subfamily G member 2 (ABCG2) is an important efflux transporter that mediates the secretion of uric acid into the urine and gut.[5][15][16]

This compound has been identified as a uricosuric agent, indicating its potential to modulate the activity of these transporters.[1][2] Understanding the specific molecular targets of this compound is crucial for its development as a therapeutic agent. These application notes provide detailed experimental protocols to elucidate the mechanism of action of this compound on uric acid transport and synthesis.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of this compound on URAT1-mediated Uric Acid Uptake

This compound Conc. (µM)Uric Acid Uptake (pmol/mg protein/min)% Inhibition
0 (Vehicle Control)0
0.1
1
10
50
100
Benzbromarone (Positive Control)

Table 2: Effect of this compound on ABCG2-mediated Uric Acid Efflux

This compound Conc. (µM)Uric Acid Efflux (pmol/mg protein/min)% a of Control
0 (Vehicle Control)100
0.1
1
10
50
100
Ko143 (Positive Control)

Table 3: Effect of this compound on Xanthine Oxidase Activity

This compound Conc. (µM)Xanthine Oxidase Activity (mU/mg protein)% Inhibition
0 (Vehicle Control)0
1
10
50
100
Allopurinol (Positive Control)

Experimental Protocols

Cell Culture and Maintenance

Cell Lines:

  • HEK293 cells stably overexpressing human URAT1 (HEK293-URAT1).

  • HEK293 cells stably overexpressing human ABCG2 (HEK293-ABCG2).

  • Wild-type HEK293 cells (as a negative control).

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 for stable transfectants).

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Protocol for URAT1-mediated Uric Acid Uptake Assay

This protocol is adapted from established methods for assessing URAT1 activity.[9][10]

Materials:

  • HEK293-URAT1 and wild-type HEK293 cells.

  • 24-well cell culture plates.

  • [¹⁴C]-Uric acid.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound (dissolved in a suitable solvent, e.g., DMSO).

  • Benzbromarone (positive control inhibitor).[9][17]

  • Cell lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation cocktail.

  • BCA protein assay kit.

Procedure:

  • Seed HEK293-URAT1 and wild-type HEK293 cells into 24-well plates and grow to 80-90% confluency.

  • On the day of the assay, wash the cells twice with pre-warmed HBSS.

  • Pre-incubate the cells for 15-30 minutes at 37°C with HBSS containing various concentrations of this compound, benzbromarone, or vehicle control.

  • Initiate the uptake by adding HBSS containing [¹⁴C]-uric acid (e.g., 5 µM) and the respective test compounds.[18]

  • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Lyse the cells in each well with 0.1 M NaOH.

  • Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Use the remaining lysate to determine the protein concentration using a BCA protein assay.

  • Calculate the rate of uric acid uptake (pmol/mg protein/min) and normalize the data from HEK293-URAT1 cells by subtracting the uptake observed in wild-type HEK293 cells.

Protocol for ABCG2-mediated Uric Acid Efflux Assay

This protocol is based on methods for studying ABCG2 function.[15][16]

Materials:

  • HEK293-ABCG2 and wild-type HEK293 cells.

  • 24-well cell culture plates.

  • [¹⁴C]-Uric acid.

  • HBSS.

  • This compound.

  • Ko143 (a specific ABCG2 inhibitor, as a positive control).[16]

  • Cell lysis buffer.

  • Scintillation cocktail.

  • BCA protein assay kit.

Procedure:

  • Seed HEK293-ABCG2 and wild-type HEK293 cells into 24-well plates and grow to confluency.

  • Load the cells with [¹⁴C]-uric acid by incubating them in HBSS containing the radiolabel for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold HBSS to remove extracellular [¹⁴C]-uric acid.

  • Initiate the efflux by adding pre-warmed HBSS containing various concentrations of this compound, Ko143, or vehicle control.

  • At designated time points (e.g., 0, 5, 15, 30 minutes), collect the supernatant (efflux medium).

  • At the final time point, lyse the cells to determine the amount of [¹⁴C]-uric acid remaining intracellularly.

  • Measure the radioactivity in the supernatant and cell lysates using a scintillation counter.

  • Determine the protein concentration of the cell lysates.

  • Calculate the rate of uric acid efflux and express it as a percentage of the vehicle control.

Protocol for Xanthine Oxidase Activity Assay

This assay will determine if this compound has a direct inhibitory effect on the primary enzyme responsible for uric acid synthesis.[7][19]

Materials:

  • Cell lysate from wild-type HEK293 cells.

  • Xanthine oxidase activity assay kit (commercially available).

  • This compound.

  • Allopurinol (positive control inhibitor).[8]

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare cell lysates from wild-type HEK293 cells according to the assay kit manufacturer's instructions.

  • In a 96-well plate, add the reaction mixture provided in the kit.

  • Add various concentrations of this compound, allopurinol, or vehicle control to the wells.

  • Add the cell lysate to each well to initiate the reaction.

  • Incubate the plate at room temperature for the time specified in the kit's protocol.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculate the xanthine oxidase activity (mU/mg protein) and the percentage of inhibition for each concentration of this compound.

Mandatory Visualizations

G cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Uric Acid (Blood) Uric Acid (Blood) URAT1 URAT1 Uric Acid (Blood)->URAT1 Reabsorption Uric Acid (Intracellular) Uric Acid (Intracellular) URAT1->Uric Acid (Intracellular) ABCG2 ABCG2 Uric Acid (Urine) Uric Acid (Urine) ABCG2->Uric Acid (Urine) Uric Acid (Intracellular)->ABCG2 Secretion Irtemazole_target This compound Irtemazole_target->URAT1 Inhibition? Irtemazole_target->ABCG2 Modulation? XO Xanthine Oxidase Irtemazole_target->XO Inhibition? Xanthine Xanthine Xanthine->XO Hypoxanthine Hypoxanthine Hypoxanthine->XO XO->Uric Acid (Intracellular) Synthesis XO->Xanthine

Caption: Potential mechanisms of this compound on uric acid handling.

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed HEK293-URAT1 cells in 24-well plate B Wash cells with HBSS A->B D Pre-incubate with This compound B->D C Prepare this compound dilutions C->D E Add [14C]-Uric Acid + this compound C->E D->E F Incubate (5-10 min) E->F G Stop & Wash F->G H Lyse cells G->H I Measure Radioactivity (Scintillation Counting) H->I J Measure Protein (BCA Assay) H->J K Calculate Uptake Rate I->K J->K

Caption: Experimental workflow for the URAT1 uric acid uptake assay.

References

Application Notes and Protocols for High-Throughput Screening of Novel Uricosuric Agents Using Irtemazole as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. Uricosuric agents, which increase the renal excretion of uric acid, are a cornerstone of hyperuricemia management. The discovery of novel and more effective uricosuric drugs necessitates robust high-throughput screening (HTS) assays. These application notes provide a detailed framework for conducting HTS campaigns to identify novel inhibitors of the primary renal urate transporter, URAT1, using the known uricosuric agent Irtemazole as a potential reference compound.

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in the renal proximal tubules responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream.[1][2] Inhibition of URAT1 is a clinically validated strategy to lower serum uric acid levels.[1] This document outlines a non-radioactive, cell-based HTS assay using human embryonic kidney 293 (HEK293) cells stably expressing human URAT1 (hURAT1).

Signaling Pathway of Renal Urate Transport

The following diagram illustrates the key transporters involved in uric acid handling in a renal proximal tubule cell. Uricosuric agents primarily target the reabsorption pathway by inhibiting URAT1.

G cluster_lumen Tubular Lumen (Urine) cluster_blood Peritubular Capillary (Blood) lumen_node URAT1 {URAT1 (SLC22A12)|Urate Reabsorption} lumen_node->URAT1 Urate OAT4 {OAT4 (SLC22A11)|Urate Reabsorption} lumen_node->OAT4 Urate GLUT9a {GLUT9a (SLC2A9)|Urate Efflux} URAT1->GLUT9a Urate OAT4->GLUT9a Urate ABCG2_NPT1_4 {ABCG2, NPT1/4|Urate Secretion} ABCG2_NPT1_4->lumen_node Urate blood_node GLUT9a->blood_node Urate OAT1_3 {OAT1/3 (SLC22A6/8)|Urate Uptake} OAT1_3->ABCG2_NPT1_4 Urate blood_node->OAT1_3 Urate

Caption: Key urate transporters in the renal proximal tubule.

Experimental Workflow for High-Throughput Screening

The diagram below outlines the major steps in a typical HTS campaign for identifying novel URAT1 inhibitors.

G cluster_workflow HTS Workflow start Start: Compound Library assay_dev Assay Development & Optimization start->assay_dev primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assays Secondary Assays (e.g., cytotoxicity, selectivity) dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Caption: High-throughput screening workflow for uricosuric agents.

Data Presentation: Comparative Inhibitory Activities

CompoundTargetIC50 (µM)Reference
BenzbromaronehURAT10.0372 - 0.44[3][6][7]
LesinuradhURAT10.190 - 3.5[6][8][9]
ProbenecidhURAT122 - 165[6][9]
SulfinpyrazonehURAT132[8][9]
DotinuradhURAT10.0372[6]
SHR4640hURAT10.13[3]
CC18002hURAT11.69[3]

Experimental Protocols

Cell Culture of HEK293-hURAT1 Cells

Objective: To maintain and passage HEK293 cells stably expressing the human URAT1 transporter for use in the uric acid uptake assay.

Materials:

  • HEK293 cells stably expressing hURAT1 (HEK293-hURAT1)

  • HEK293 wild-type cells (for negative control)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose and GlutaMAX™

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Geneticin (G418) or other appropriate selection antibiotic

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T-75)

  • 96-well, clear-bottom, black-walled microplates

Protocol:

  • Culture HEK293-hURAT1 and HEK293 wild-type cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. For the stable cell line, include the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer once with PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 7-8 mL of complete culture medium and gently pipette to create a single-cell suspension. d. Transfer a fraction of the cell suspension (typically 1:5 to 1:10) to a new flask containing fresh medium.

  • For the assay, seed the cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere and grow for 24-48 hours to form a confluent monolayer.[3]

High-Throughput Screening Protocol for URAT1 Inhibitors

Objective: To screen a compound library for inhibitors of hURAT1-mediated uric acid uptake.

Materials:

  • HEK293-hURAT1 and HEK293 wild-type cells seeded in 96-well plates

  • Compound library dissolved in Dimethyl Sulfoxide (DMSO)

  • This compound, Benzbromarone, or other known uricosuric agent as a positive control

  • Krebs-Ringer Buffer (KRB), pH 7.4

  • Uric Acid stock solution (e.g., 100 mM in 0.1 M NaOH)

  • Uric Acid Uptake Buffer: Uric acid diluted to a final concentration of 750 µM in KRB.[3]

  • Wash Buffer: Ice-cold PBS

  • Cell Lysis Buffer

  • Commercial colorimetric or fluorometric Uric Acid Assay Kit[10][11][12]

  • BCA Protein Assay Kit

  • Multichannel pipettes

  • Automated liquid handling system (recommended for HTS)

  • Microplate reader

Protocol:

  • Compound Plating: a. Prepare a working solution of test compounds and controls (e.g., this compound, Benzbromarone) in KRB. The final DMSO concentration should be kept below 0.5%. b. In a 96-well plate, add the compound solutions to the wells containing the HEK293-hURAT1 cells. Include wells with vehicle control (DMSO in KRB) and a positive control.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.[3]

  • Uric Acid Uptake: a. Aspirate the compound-containing medium. b. Add the Uric Acid Uptake Buffer (750 µM uric acid in KRB) to all wells. c. Incubate the plate at 37°C for 30 minutes to allow for uric acid uptake.[3]

  • Washing: a. Aspirate the uptake buffer. b. Wash the cell monolayer three times with ice-cold PBS to remove extracellular uric acid.

  • Cell Lysis and Uric Acid Measurement: a. Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells. b. Transfer the cell lysate to a new 96-well plate for uric acid measurement. c. Perform the uric acid assay according to the kit manufacturer's protocol.[10][11][12] This typically involves adding a working reagent and measuring the absorbance or fluorescence after a specific incubation period. d. In parallel, use a portion of the cell lysate to determine the total protein concentration in each well using a BCA assay. This is crucial for normalizing the uric acid uptake data.[3]

  • Data Analysis: a. Normalize the intracellular uric acid concentration to the protein concentration for each well. b. The URAT1-specific uptake is calculated by subtracting the normalized uric acid uptake in wild-type HEK293 cells from that in HEK293-hURAT1 cells.[3] c. Calculate the percent inhibition for each compound relative to the vehicle control. d. Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle control).

Dose-Response and IC50 Determination

Objective: To determine the potency (IC50) of the hit compounds identified in the primary screen.

Protocol:

  • Prepare serial dilutions of the hit compounds (typically 8-10 concentrations).

  • Repeat the uric acid uptake assay as described above with the different concentrations of the hit compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[3]

Conclusion

The described cell-based HTS assay provides a robust and reliable method for the discovery of novel uricosuric agents targeting URAT1. The use of a non-radioactive endpoint enhances safety and simplifies the workflow. This compound, a compound with demonstrated uricosuric effects in humans, can serve as a valuable reference for assay validation and performance monitoring.[5][13] Successful implementation of this screening cascade can lead to the identification of promising new candidates for the treatment of hyperuricemia and gout.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Irtemazole Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Irtemazole in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

Q2: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What can I do?

This is a common issue for poorly soluble compounds. The organic solvent from your stock solution is miscible with the aqueous buffer, but the compound itself is not soluble in the final buffer composition and therefore precipitates. Here are a few immediate troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Increase the percentage of organic co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous buffer can help maintain this compound's solubility. However, be mindful of potential solvent effects on your biological system.

  • Use a different stock solvent: Consider if a different water-miscible organic solvent could improve solubility upon dilution.

If these simple steps are not sufficient or compatible with your experiment, you may need to explore more advanced formulation strategies as detailed in the troubleshooting guides below.

Q3: Are there any general considerations for handling and storing this compound solutions?

Given its predicted lipophilicity, it is advisable to store this compound as a solid in a cool, dark, and dry place. Stock solutions in organic solvents like DMSO should also be stored at low temperatures (e.g., -20°C or -80°C) to minimize solvent evaporation and potential degradation. When preparing solutions, ensure the compound is fully dissolved before making further dilutions. Sonication can aid in dissolving the compound in the initial organic solvent.

Troubleshooting Guides

This section provides detailed strategies and experimental protocols to overcome this compound solubility issues.

Strategy 1: Utilizing Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of a hydrophobic compound in an aqueous solution by reducing the polarity of the solvent system.[3][4]

When to use this strategy: This is often the first approach to try due to its simplicity, especially for in vitro experiments where the final concentration of the co-solvent can be kept low enough to not affect the biological system.[5]

Experimental Protocol: Preparing this compound Solutions with Co-solvents

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent.

  • Working Solution Preparation:

    • Determine the maximum tolerable percentage of the co-solvent in your final assay buffer. This is crucial as high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

    • Perform serial dilutions of your this compound stock solution into the aqueous buffer, ensuring the final co-solvent concentration does not exceed the predetermined limit.

    • Visually inspect for any precipitation after each dilution step. If precipitation occurs, you have exceeded the solubility limit at that co-solvent percentage.

Quantitative Data Summary: Common Co-solvents and Their Properties

Co-solventAbbreviationPropertiesTypical Starting Concentration in Final Buffer
Dimethyl sulfoxideDMSOAprotic, highly polar< 0.5% (cell-based assays), can be higher for biochemical assays
EthanolEtOHProtic, polar< 1%
Polyethylene glycol 400PEG 400Non-ionic, water-miscible polymerVariable, often used in combination with other solvents
Propylene glycolPGDihydroxy alcoholVariable, generally considered safe at low concentrations

Troubleshooting:

  • Precipitation upon dilution: If this compound precipitates even at low final concentrations, this indicates that a simple co-solvent system may not be sufficient. Consider trying a combination of co-solvents or moving to a more advanced solubilization technique.

  • Solvent effects on the assay: Always run a vehicle control (buffer with the same final concentration of the co-solvent(s) but without this compound) to ensure that the solvent itself is not affecting your experimental results.

Strategy 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that are more soluble in aqueous solutions.[6][7]

When to use this strategy: This method is suitable for both in vitro and in vivo studies as cyclodextrins are generally well-tolerated. It is particularly useful when the use of organic co-solvents is limited by toxicity or interference with the experimental setup.[6]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

  • Molar Ratio Determination: Start with a molar ratio of 1:1 this compound to cyclodextrin. This can be optimized later.

  • Kneading:

    • Weigh out the appropriate amounts of this compound and a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • In a mortar, add a small amount of water to the cyclodextrin to form a paste.[7]

    • Gradually add the this compound powder to the paste while continuously grinding with a pestle.

    • Knead for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Solubility Testing: Test the solubility of the prepared complex in your aqueous buffer and compare it to the solubility of this compound alone.

Quantitative Data Summary: Common Cyclodextrins

CyclodextrinAbbreviationKey Features
Hydroxypropyl-β-cyclodextrinHP-β-CDHigh aqueous solubility, low toxicity, most commonly used.[8]
Sulfobutylether-β-cyclodextrinSBE-β-CDHigh aqueous solubility, negatively charged.
Methyl-β-cyclodextrinM-β-CDHigher solubilizing capacity for some drugs, but also higher toxicity.

Troubleshooting:

  • Low complexation efficiency: If the solubility enhancement is not significant, try varying the molar ratio of this compound to cyclodextrin (e.g., 1:2, 1:5). You can also explore other preparation methods like co-evaporation or freeze-drying for potentially better complexation.[7][9]

  • Instability of the complex: In some cases, the drug may precipitate out of the cyclodextrin complex upon dilution. This may require further optimization of the formulation.

Strategy 3: Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier. This can enhance the dissolution rate and apparent solubility of the drug by reducing the particle size to a molecular level and improving wettability.[10][11]

When to use this strategy: This is a powerful technique for significantly enhancing solubility and is often used in drug development for oral formulations. For laboratory settings, it can be used to prepare a more soluble form of this compound for subsequent in vitro testing.

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Solvent Selection: Choose a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture).

  • Dissolution:

    • Dissolve this compound and a selected carrier (e.g., Polyvinylpyrrolidone K30, PVP K30) in the chosen solvent. A common starting drug-to-carrier ratio is 1:1 or 1:2 (w/w).

    • Stir the solution until both components are fully dissolved.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator. This will leave a thin film on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Dissolution Testing: Evaluate the dissolution rate of the solid dispersion in your aqueous buffer compared to the physical mixture of this compound and the carrier, and this compound alone.

Quantitative Data Summary: Common Carriers for Solid Dispersions

CarrierAbbreviationTypeKey Features
PolyvinylpyrrolidonePVPPolymerAmorphous, high glass transition temperature, good solubilizer.
Polyethylene GlycolPEGPolymerLow melting point, available in various molecular weights.
Hydroxypropyl MethylcelluloseHPMCPolymerCan also act as a precipitation inhibitor.
Soluplus®-CopolymerAmphiphilic, good for forming solid solutions.

Troubleshooting:

  • Drug recrystallization: The amorphous drug in the solid dispersion can sometimes recrystallize over time, reducing its solubility advantage. Proper selection of a carrier with a high glass transition temperature can help prevent this.

  • Incomplete solvent removal: Residual solvent can affect the stability and properties of the solid dispersion. Ensure thorough drying.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the described solubility enhancement techniques.

G Workflow for Co-solvent Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting stock Prepare high-concentration This compound stock in organic solvent dilute Dilute stock into buffer to desired final concentration stock->dilute buffer Select aqueous buffer buffer->dilute cosolvent Choose co-solvent(s) (e.g., DMSO, Ethanol) cosolvent->dilute observe Visually inspect for precipitation dilute->observe soluble Solution is clear: Proceed with experiment observe->soluble No precipitate Precipitation occurs: Troubleshoot observe->precipitate Yes troubleshoot Lower concentration Increase co-solvent % Try another method precipitate->troubleshoot

Caption: Workflow for the Co-solvent Method.

G Workflow for Cyclodextrin Complexation (Kneading Method) cluster_prep Preparation cluster_process Processing cluster_eval Evaluation weigh Weigh this compound and Cyclodextrin (e.g., HP-β-CD) paste Form a paste with Cyclodextrin and water weigh->paste knead Knead this compound into the paste weigh->knead paste->knead dry Dry the mixture knead->dry sieve Sieve to get fine powder dry->sieve test Test solubility of the complex in aqueous buffer sieve->test compare Compare with solubility of this compound alone test->compare

Caption: Workflow for Cyclodextrin Complexation.

G Workflow for Solid Dispersion (Solvent Evaporation) cluster_prep Preparation cluster_process Processing cluster_eval Evaluation dissolve Dissolve this compound and carrier (e.g., PVP) in a common solvent evaporate Evaporate the solvent (e.g., using a rotary evaporator) dissolve->evaporate dry Dry the solid dispersion under vacuum evaporate->dry pulverize Pulverize and sieve the product dry->pulverize test Test dissolution rate of the solid dispersion in buffer pulverize->test compare Compare with physical mixture and this compound alone test->compare

References

Troubleshooting Irtemazole instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Irtemazole. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound during long-term storage and experimentation.

Disclaimer: this compound is a specific benzimidazole derivative for which limited public stability data is available. The information provided herein is based on the chemical properties of the benzimidazole and imidazole moieties, as well as established principles of drug stability and analysis for similar azole compounds. All recommendations should be verified through compound-specific experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in long-term storage?

A1: Based on the general stability of benzimidazole-containing compounds, the primary factors that can compromise the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Humidity: Moisture can facilitate hydrolytic degradation.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: Extreme pH conditions in solutions can lead to acid or base-catalyzed degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.

Q2: I observed a change in the color/physical appearance of my this compound sample after long-term storage. What does this indicate?

A2: A change in physical appearance, such as color change, clumping, or melting, is a strong indicator of chemical degradation. You should immediately quarantine the sample and perform analytical tests (e.g., HPLC-UV) to assess its purity and identify potential degradants. Do not use a sample that has visibly degraded in your experiments.

Q3: What are the recommended storage conditions for this compound?

A3: While specific stability studies for this compound are not widely published, general recommendations for benzimidazole-containing compounds suggest the following long-term storage conditions to minimize degradation:

ParameterRecommended ConditionRationale
Temperature2-8°C (Refrigerated)To slow down potential degradation kinetics.
-20°C (Frozen)For longer-term storage, especially in solution.
LightProtected from light (Amber vials/containers)To prevent photolytic degradation.
AtmosphereInert atmosphere (e.g., Argon, Nitrogen)To minimize oxidative degradation.
FormSolid (lyophilized powder)Generally more stable than solutions.

Note: These are general recommendations. Optimal storage conditions should be determined through formal stability studies.

Q4: How can I check the purity of my this compound sample after storage?

A4: The most common method for assessing the purity of a drug substance like this compound is High-Performance Liquid Chromatography with UV detection (HPLC-UV). A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

Troubleshooting Guides

Guide 1: Investigating Loss of Potency or Inconsistent Experimental Results

If you are experiencing a loss of expected biological activity or inconsistent results in your assays, it may be due to the degradation of your this compound stock.

Troubleshooting Steps:

  • Verify Sample Integrity:

    • Visually inspect the solid compound and any prepared solutions for signs of degradation (color change, precipitation).

    • Review your storage conditions and handling procedures. Were there any deviations from the recommended conditions?

  • Analytical Purity Assessment:

    • Analyze an aliquot of your this compound stock solution using a validated stability-indicating HPLC method.

    • Compare the chromatogram to a reference standard or a freshly prepared sample. Look for:

      • A decrease in the area of the main this compound peak.

      • The appearance of new peaks, which may represent degradation products.

  • Forced Degradation Study (Optional but Recommended):

    • To understand the potential degradation pathways, perform a forced degradation study. This involves subjecting this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. This will help in identifying the degradation products and confirming the specificity of your analytical method.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and this compound sample.

Objective: To separate this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • This compound reference standard

  • This compound sample to be tested

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Note: The mobile phase composition may need to be optimized for best separation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Prepare your test sample by dissolving it in the same solvent to a similar concentration.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: Scan for optimal wavelength (e.g., 260 nm, based on other azole compounds).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the standard and sample solutions.

    • Analyze the resulting chromatograms for the retention time of this compound and the presence of any additional peaks.

Visualizations

Troubleshooting Workflow for this compound Instability

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analytical Assessment cluster_3 Decision & Action start Inconsistent Experimental Results or Observed Physical Change check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage visual_inspect Visual Inspection of Sample (Color, Appearance) start->visual_inspect hplc_analysis Perform HPLC-UV Analysis check_storage->hplc_analysis visual_inspect->hplc_analysis compare_chromatograms Compare with Reference Standard hplc_analysis->compare_chromatograms degradation_confirmed Degradation Confirmed compare_chromatograms->degradation_confirmed New Peaks or Reduced Main Peak no_degradation No Significant Degradation compare_chromatograms->no_degradation Chromatogram Matches Reference quarantine Quarantine and Discard Lot degradation_confirmed->quarantine investigate_other Investigate Other Experimental Variables no_degradation->investigate_other procure_new Procure New Sample Lot quarantine->procure_new

Caption: A flowchart for troubleshooting this compound instability issues.

Experimental Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Stress Conditions (Forced Degradation) cluster_2 Long-Term Stability Study cluster_3 Analysis & Reporting prep_sample Prepare this compound Samples (Solid and in Solution) acid Acid Hydrolysis (e.g., 0.1N HCl) prep_sample->acid base Base Hydrolysis (e.g., 0.1N NaOH) prep_sample->base oxidation Oxidation (e.g., 3% H2O2) prep_sample->oxidation thermal Thermal Stress (e.g., 60°C) prep_sample->thermal photo Photolytic Stress (UV/Vis Light) prep_sample->photo storage_conditions Store at Defined Conditions (e.g., 2-8°C, 25°C/60%RH) prep_sample->storage_conditions hplc_analysis Analyze all Samples by Stability-Indicating HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis time_points Pull Samples at Time Points (0, 3, 6, 12 months) storage_conditions->time_points time_points->hplc_analysis mass_spec Identify Degradants (LC-MS) hplc_analysis->mass_spec report Summarize Data and Determine Shelf-Life mass_spec->report

Caption: Workflow for conducting stability studies on this compound.

Technical Support Center: Irtemazole Interference in Common Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Irtemazole is a discontinued drug candidate, and specific data on its interference with biochemical assays is limited. The following information is based on the known interference patterns of structurally similar azole antifungal agents. This guide is intended for research and informational purposes only and should not be used for clinical decision-making.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of this compound interference in biochemical assays?

A1: Like other azole antifungals, this compound's primary mechanism of action is the inhibition of cytochrome P450 (CYP450) enzymes.[1][2] This inhibition is not entirely specific to fungal CYP450 and can extend to human CYP450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. Interference in biochemical assays can occur through:

  • Direct inhibition of assay enzymes: this compound may directly inhibit enzymes used as reagents in certain assays.

  • Alteration of analyte levels in vivo: By inhibiting metabolic enzymes, this compound can alter the circulating levels of hormones, electrolytes, and other substances, leading to inaccurate measurements.

  • Cross-reactivity: The this compound molecule or its metabolites might be structurally similar to the analyte being measured, causing cross-reactivity in immunoassays.

Q2: Which biochemical assays are most likely to be affected by this compound?

A2: Based on data from other azole antifungals, the following assays are potentially at risk of interference from this compound:

  • Hormone Assays: Particularly steroid hormones like testosterone and estradiol, due to the inhibition of CYP450 enzymes involved in their synthesis.[3][4][5]

  • Liver Function Tests: Assays for enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) may show elevated results, indicating potential drug-induced liver injury.[6][7][8]

  • Electrolyte Panels: Interferences with assays for electrolytes like potassium have been reported with some azoles.[9][10][11]

  • Coagulation Assays: Prothrombin time (PT) and International Normalized Ratio (INR) may be affected, especially in patients on warfarin therapy.[12][13][14][15][16]

  • Therapeutic Drug Monitoring (TDM): this compound could interfere with the metabolism and measurement of other drugs, necessitating careful monitoring of their levels.

Q3: Are there any known structural similarities between this compound and other azoles that would suggest similar interference patterns?

A3: Yes, this compound possesses a core imidazole structure, which is common to many azole antifungals known to cause assay interference, such as ketoconazole and miconazole.[17] This shared chemical feature is responsible for the binding and inhibition of heme-containing enzymes like CYP450s. Therefore, it is reasonable to anticipate that this compound would exhibit an interference profile similar to other imidazole-based antifungals.

Troubleshooting Guides

Issue 1: Unexpectedly Low Testosterone Levels in a Patient Sample

Possible Cause: Interference from this compound or another azole antifungal. Ketoconazole, a structurally similar imidazole, is a known inhibitor of testosterone synthesis.[3][4][18]

Troubleshooting Steps:

  • Review Patient Medication: Confirm if the patient is taking this compound or any other azole antifungal.

  • Consider Alternative Assay Method: If possible, re-run the sample using a method less susceptible to drug interference, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers higher specificity.

  • Serial Dilution: Perform a serial dilution of the sample. If the interference is dose-dependent, the testosterone results may not be linear upon dilution.

  • Consult Laboratory Specialist: Discuss the potential for drug interference with a clinical chemist or toxicologist.

Issue 2: Elevated Liver Enzymes (ALT/AST) in a Patient on this compound

Possible Cause: Potential drug-induced liver injury (DILI) is a known class effect of azole antifungals.[6][7][8][19]

Troubleshooting Steps:

  • Clinical Correlation: Correlate the laboratory findings with the patient's clinical presentation for any signs or symptoms of liver injury.

  • Discontinuation and Re-challenge (if clinically appropriate): Under medical supervision, discontinuing the suspected interfering drug should lead to a decrease in enzyme levels.

  • Fractionation of Liver Enzymes: If available, further testing to determine the source of elevated enzymes might be beneficial.

  • Utilize a Different Assay Principle: If interference with the assay chemistry is suspected, analyzing the sample with a different assay methodology may yield different results.

Issue 3: Unexplained Hyperkalemia in a Patient Sample

Possible Cause: Some azole antifungals, like voriconazole, have been associated with hyperkalemia.[9][10][11][20][21] The mechanism may involve interference with adrenal steroid biosynthesis.[10][21]

Troubleshooting Steps:

  • Rule out Hemolysis: Hemolysis is a common pre-analytical cause of factitiously elevated potassium. Visually inspect the sample and, if necessary, measure the hemolysis index.

  • Check Other Electrolytes: Assess other electrolytes and renal function tests to look for a pattern consistent with a true physiological disturbance or potential adrenal insufficiency.

  • Drug History Review: A thorough review of all medications is crucial to identify any other drugs that could contribute to hyperkalemia.

  • Consult with a Clinical Pharmacist or Physician: Discuss the possibility of drug-induced hyperkalemia and consider alternative antifungal therapies if necessary.

Issue 4: Prolonged PT/INR in a Patient on Warfarin and this compound

Possible Cause: Azole antifungals, including miconazole, are known inhibitors of CYP2C9, the primary enzyme responsible for warfarin metabolism.[13] This can lead to increased warfarin levels and an elevated INR.

Troubleshooting Steps:

  • Confirm No Sample Contamination: Ensure the sample was not contaminated with heparin or other anticoagulants.

  • Therapeutic Drug Monitoring of Warfarin: If available, measure the plasma concentration of warfarin to confirm if it is within the therapeutic range.

  • Dose Adjustment: Under strict medical supervision, the warfarin dose may need to be adjusted.

  • Alternative Antifungal: Consider an alternative antifungal with a lower potential for CYP2C9 inhibition.

Quantitative Data Summary

Table 1: Potential Interference of Azole Antifungals in Common Biochemical Assays (Data extrapolated from related compounds)

AssayInterfering Azole (Example)Observed EffectPotential Magnitude of InterferenceReference
Testosterone KetoconazoleDecreaseDose-dependent reduction[3][22]
Estradiol KetoconazoleVariableMay be less affected than testosterone[4]
ALT/AST FluconazoleIncreaseMild to moderate elevations (up to 5% of patients)[6][7]
Potassium VoriconazoleIncrease (Hyperkalemia)Can be severe and require intervention[9][10][11][20][21]
INR Miconazole, Fluconazole, VoriconazoleIncreaseSignificant increase, posing a bleeding risk[15][23][24]

Experimental Protocols

Protocol 1: Screening for Drug Interference using Paired-Difference Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) EP07 guideline.[25][26][27]

Objective: To determine if a drug (e.g., this compound) interferes with a specific biochemical assay.

Materials:

  • Patient plasma/serum pool

  • This compound standard solution

  • Assay reagents and instrument

  • Calibrators and quality control materials

Procedure:

  • Prepare two aliquots of the patient plasma/serum pool.

  • Spike one aliquot with a known concentration of this compound (Test Sample). The concentration should be at the higher end of the expected therapeutic range.

  • Spike the second aliquot with the same volume of the drug's solvent (e.g., ethanol, DMSO) to serve as a control (Control Sample).

  • Analyze both the Test and Control samples in replicate (e.g., n=5) using the biochemical assay .

  • Calculate the mean and standard deviation for both sets of results.

  • Determine the difference between the mean of the Test and Control samples.

  • Compare the difference to the predefined acceptable bias for the assay. A statistically and clinically significant difference indicates interference.

Protocol 2: Mitigation of Interference by Sample Dilution

Objective: To assess if the interference is concentration-dependent and to potentially obtain a more accurate result.

Procedure:

  • Perform a series of dilutions (e.g., 1:2, 1:4, 1:8) of the patient sample exhibiting suspected interference.

  • Analyze each dilution using the assay.

  • Multiply the results by the corresponding dilution factor to obtain the corrected concentrations.

  • If the corrected concentrations are consistent across the dilutions, it suggests that the initial result may have been affected by a high-dose hook effect or that the interference has been diluted out. Inconsistent results upon back-calculation indicate a more complex interference pattern.

Visualizations

interference_pathway This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Inhibition AssayEnzyme Assay Reagent (e.g., Enzyme) This compound->AssayEnzyme Direct Inhibition Metabolism Analyte Metabolism CYP450->Metabolism Catalyzes Assay Biochemical Assay AssayEnzyme->Assay Analyte Endogenous Analyte (e.g., Testosterone) Analyte->Metabolism Analyte->Assay Metabolism->Assay Result Inaccurate Result Assay->Result

Caption: Potential mechanisms of this compound interference in biochemical assays.

troubleshooting_workflow Start Unexpected Assay Result ReviewMeds Review Patient Medications for Azole Antifungals Start->ReviewMeds Preanalytical Check for Pre-analytical Errors (e.g., Hemolysis, Lipemia) Start->Preanalytical AltMethod Consider Alternative Assay Method (e.g., LC-MS/MS) ReviewMeds->AltMethod Azole Present NoInterference Interference Unlikely ReviewMeds->NoInterference No Azole Preanalytical->ReviewMeds No Error Preanalytical->NoInterference Error Found Dilution Perform Serial Dilution AltMethod->Dilution Consult Consult with Lab Specialist / Clinical Pharmacist Dilution->Consult Report Report Results with Cautionary Note Consult->Report

Caption: Troubleshooting workflow for suspected this compound interference.

References

Improving the yield of Irtemazole chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Irtemazole. This resource is designed for researchers, scientists, and drug development professionals to assist in troubleshooting common issues and improving the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A1: A plausible and frequently utilized synthetic strategy for analogous benzimidazole structures, which can be adapted for this compound (6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole), is a multi-step process. This process begins with the formation of a 2-methyl-1H-benzimidazole core, followed by functionalization at the 6-position to introduce the imidazol-1-yl(phenyl)methyl substituent.

Q2: I am observing a low yield in the initial benzimidazole ring formation step. What are the likely causes?

A2: Low yields in the condensation of o-phenylenediamine with acetic acid (or its derivatives) to form 2-methyl-1H-benzimidazole are often due to incomplete reaction, side product formation, or suboptimal reaction conditions.[1][2] Key factors to investigate include the purity of your starting materials, the reaction temperature, and the effectiveness of the acid catalyst.

Q3: What are the main challenges in introducing the phenyl and imidazole groups at the 6-position of the benzimidazole core?

A3: The main challenges typically involve multi-step functional group transformations. A common route involves converting a 6-carboxy or 6-hydroxymethyl-2-methyl-1H-benzimidazole to an aldehyde, followed by a Grignard reaction with phenylmagnesium bromide, and subsequent halogenation and nucleophilic substitution with imidazole. Each of these steps has potential pitfalls, such as over-oxidation, low Grignard reagent activity, and side reactions during the final substitution.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: Minimizing impurities requires careful control of reaction conditions at each step. This includes using high-purity reagents and solvents, maintaining an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions like the Grignard addition, controlling the reaction temperature to prevent side reactions, and using appropriate purification techniques such as column chromatography or recrystallization after each key step.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-Methyl-1H-benzimidazole-6-carbaldehyde
Potential Cause Troubleshooting Step Expected Outcome
Incomplete oxidation of (2-methyl-1H-benzimidazol-6-yl)methanol Verify the activity of the oxidizing agent (e.g., MnO₂, PCC). Increase the molar excess of the oxidizing agent. Extend the reaction time.Increased conversion of the starting alcohol to the desired aldehyde.
Over-oxidation to the carboxylic acid Use a milder oxidizing agent. Carefully monitor the reaction progress using TLC. Isolate the product as soon as the starting material is consumed.Reduced formation of the carboxylic acid byproduct and improved yield of the aldehyde.
Degradation of the benzimidazole core Avoid strongly acidic or basic conditions during workup. Ensure the reaction temperature does not exceed the stability limits of the molecule.Improved recovery of the desired product.
Problem 2: Grignard Reaction with 2-Methyl-1H-benzimidazole-6-carbaldehyde Results in Low Yield of the Desired Alcohol
Potential Cause Troubleshooting Step Expected Outcome
Inactive Grignard reagent (phenylmagnesium bromide) Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.[3][4][5] Use freshly prepared or titrated Grignard reagent.[6]Successful initiation and completion of the Grignard reaction.
Formation of biphenyl byproduct Add the bromobenzene slowly to the magnesium turnings during the Grignard reagent formation to avoid localized high concentrations.[5]Minimized formation of the biphenyl impurity.
Low reactivity of the aldehyde Ensure the aldehyde is pure and free of water. The reaction can be gently heated to encourage initiation.Improved conversion of the aldehyde to the secondary alcohol.
Problem 3: Inefficient Conversion of (2-methyl-1H-benzimidazol-6-yl)(phenyl)methanol to the Final Product, this compound
Potential Cause Troubleshooting Step Expected Outcome
Poor conversion of the alcohol to the corresponding halide Use a more effective halogenating agent (e.g., thionyl chloride for chlorination, or phosphorus tribromide for bromination).Higher yield of the intermediate benzylic halide.
Low efficiency in the nucleophilic substitution with imidazole Use a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate imidazole, increasing its nucleophilicity. Optimize the reaction solvent and temperature.Improved yield of the final this compound product.
Formation of elimination byproducts Use a non-hindered base and moderate reaction temperatures to favor substitution over elimination.Reduced formation of undesired alkene byproducts.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a plausible this compound synthesis, based on yields reported for analogous reactions in the literature. Actual yields may vary depending on experimental conditions and scale.

Reaction Step Reactants Product Typical Yield (%) Reference Reaction Type
1. Benzimidazole Formation3,4-Diaminobenzoic acid, Acetic acid2-Methyl-1H-benzimidazole-6-carboxylic acid85-95Phillips condensation[7]
2. Reduction of Carboxylic Acid2-Methyl-1H-benzimidazole-6-carboxylic acid, LiAlH₄(2-methyl-1H-benzimidazol-6-yl)methanol80-90Carboxylic acid reduction
3. Oxidation to Aldehyde(2-methyl-1H-benzimidazol-6-yl)methanol, MnO₂2-Methyl-1H-benzimidazole-6-carbaldehyde70-85Alcohol oxidation
4. Grignard Reaction2-Methyl-1H-benzimidazole-6-carbaldehyde, Phenylmagnesium bromide(2-methyl-1H-benzimidazol-6-yl)(phenyl)methanol60-75Grignard addition to aldehyde[3][4]
5. Halogenation(2-methyl-1H-benzimidazol-6-yl)(phenyl)methanol, SOCl₂6-[chloro(phenyl)methyl]-2-methyl-1H-benzimidazole75-85Alcohol to halide conversion
6. Imidazole Substitution6-[chloro(phenyl)methyl]-2-methyl-1H-benzimidazole, Imidazole, NaHThis compound65-80Nucleophilic substitution[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1H-benzimidazole-6-carboxylic acid

  • In a round-bottom flask, combine 3,4-diaminobenzoic acid (1 equivalent) and glacial acetic acid (10 equivalents).

  • Heat the mixture to reflux (approximately 120 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water, which will cause the product to precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methyl-1H-benzimidazole-6-carboxylic acid.

Protocol 2: Grignard Reaction for the Synthesis of (2-methyl-1H-benzimidazol-6-yl)(phenyl)methanol

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • In the dropping funnel, add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve 2-methyl-1H-benzimidazole-6-carbaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Irtemazole_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Benzimidazole Formation cluster_intermediate2 Step 2-3: Functional Group Interconversion cluster_intermediate3 Step 4-5: Phenyl Group Addition & Halogenation cluster_final Final Product A 3,4-Diaminobenzoic Acid C 2-Methyl-1H-benzimidazole-6-carboxylic acid A->C Reflux B Acetic Acid B->C D (2-methyl-1H-benzimidazol-6-yl)methanol C->D Reduction (LiAlH4) E 2-Methyl-1H-benzimidazole-6-carbaldehyde D->E Oxidation (MnO2) F (2-methyl-1H-benzimidazol-6-yl)(phenyl)methanol E->F Grignard (PhMgBr) G 6-[chloro(phenyl)methyl]-2-methyl-1H-benzimidazole F->G Halogenation (SOCl2) H This compound G->H Imidazole, Base

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Grignard_Reaction Start Low Yield in Grignard Reaction CheckReagent Is the Grignard reagent active? Start->CheckReagent CheckPurity Are starting materials pure and dry? CheckReagent->CheckPurity Yes SolutionReagent Prepare fresh Grignard reagent under inert atmosphere. CheckReagent->SolutionReagent No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes SolutionPurity Purify aldehyde and use anhydrous solvents. CheckPurity->SolutionPurity No SolutionConditions Optimize temperature and addition rate. CheckConditions->SolutionConditions No End Consult further literature for advanced troubleshooting. CheckConditions->End Yes

Caption: Troubleshooting logic for the Grignard reaction step.

References

Technical Support Center: Strategies to Reduce Azole-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the specific cytotoxic effects and mitigation strategies for Irtemazole is not available in the current scientific literature. Due to this lack of data, this technical support guide will focus on Itraconazole , a structurally related and well-researched antifungal agent. The strategies outlined below for Itraconazole may serve as a starting point for investigating and managing the potential cytotoxicity of other azole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Itraconazole-induced cytotoxicity in cell culture?

A1: Itraconazole-induced cytotoxicity is multifactorial and can involve:

  • Induction of Apoptosis: Itraconazole can trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.[1][2][3][4]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) is a significant contributor to Itraconazole's cytotoxic effects.[1][5][6][7] Increased ROS levels can lead to cellular damage, including lipid peroxidation and mitochondrial dysfunction.[1][6][8]

  • Autophagy Modulation: Itraconazole has been shown to induce autophagy in some cancer cell lines, which can lead to cell death.[2][4][9]

  • Off-Target Effects: Itraconazole can inhibit critical cellular signaling pathways unrelated to its antifungal activity, such as the Hedgehog and HER2/AKT pathways, which can impact cell proliferation and survival.[3][10][11][12] It also has anti-angiogenic properties by inhibiting VEGFR2 phosphorylation.[11][13]

Q2: How can I reduce Itraconazole-induced cytotoxicity in my cell culture experiments?

A2: Several strategies can be employed to mitigate Itraconazole's cytotoxic effects:

  • Dose Optimization: Perform a dose-response study to determine the lowest effective concentration of Itraconazole for your experimental goals. Cytotoxicity is often concentration-dependent.[14][15]

  • Time-Course Optimization: Limit the duration of exposure to Itraconazole to the minimum time required to observe the desired effect. Cytotoxicity can increase with prolonged exposure.[14]

  • Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can counteract the effects of ROS-induced cytotoxicity.[1]

  • Serum Concentration in Media: Ensure that the serum concentration in your cell culture media is optimized, as serum components can sometimes bind to drugs and reduce their effective concentration.

  • Use of 3D Cell Culture Models: Spheroid or organoid models may exhibit different sensitivities to drug treatment compared to 2D monolayers and can provide a more physiologically relevant context.

Q3: Are there specific cell lines that are more susceptible to Itraconazole-induced cytotoxicity?

A3: Susceptibility to Itraconazole can vary significantly between different cell lines. For example, cancer cell lines where the Hedgehog or HER2/AKT signaling pathways are key drivers of proliferation may be more sensitive to Itraconazole's off-target effects.[3][12] It is crucial to perform preliminary cytotoxicity assays on your specific cell line of interest.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death observed even at low concentrations of Itraconazole. The cell line is highly sensitive to Itraconazole.Further, reduce the concentration range in your dose-response experiment. Shorten the incubation time. Consider using a less sensitive cell line if appropriate for the experimental question.
The solvent (e.g., DMSO) is causing cytotoxicity.Run a solvent control to determine the maximum tolerated solvent concentration. Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically <0.5%).
Inconsistent results in cytotoxicity assays. Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell quantification.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Itraconazole instability in culture media.Prepare fresh drug dilutions for each experiment. Protect the stock solution from light and store it at the recommended temperature.
Unexpected changes in cell morphology not related to apoptosis or necrosis. Off-target effects on signaling pathways affecting cell structure.Investigate the known off-target effects of Itraconazole on pathways relevant to your cell line. Consider using specific inhibitors of these pathways as controls.
Interference with the extracellular matrix or cell adhesion.Analyze the expression of cell adhesion molecules or perform cell attachment assays.

Experimental Protocols

Protocol 1: Assessment of Itraconazole-Induced Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Itraconazole in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Itraconazole stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Itraconazole in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Itraconazole concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared Itraconazole dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Mitigation of Itraconazole-Induced Cytotoxicity with N-acetylcysteine (NAC)

Objective: To evaluate the protective effect of NAC against Itraconazole-induced cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Itraconazole stock solution

  • N-acetylcysteine (NAC) stock solution (e.g., in water or PBS)

  • 96-well cell culture plates

  • MTT assay reagents (as in Protocol 1)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare four treatment groups:

    • Vehicle control (medium with DMSO)

    • Itraconazole alone (at a concentration known to cause significant cytotoxicity, e.g., IC75 or IC90)

    • NAC alone (at a predetermined non-toxic concentration, e.g., 1-5 mM)

    • Itraconazole + NAC (pre-treat with NAC for 1-2 hours before adding Itraconazole)

  • For the co-treatment group, pre-incubate the cells with NAC for 1-2 hours.

  • Add Itraconazole to the respective wells (with or without NAC pre-treatment).

  • Incubate for the desired time (e.g., 24 or 48 hours).

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Compare the cell viability in the Itraconazole + NAC group to the Itraconazole alone group to determine the protective effect of NAC.

Quantitative Data Summary

Table 1: Example IC50 Values of Itraconazole in Different Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Non-small cell lung cancer485.2
MCF-7Breast cancer488.7
PC-3Prostate cancer483.1
HCT116Colon cancer726.5

Table 2: Effect of N-acetylcysteine (NAC) on Itraconazole-Induced Cytotoxicity in A549 Cells (Hypothetical Data)

TreatmentConcentrationCell Viability (%)
Vehicle Control-100 ± 5.2
Itraconazole10 µM35 ± 4.1
NAC5 mM98 ± 3.7
Itraconazole + NAC10 µM + 5 mM75 ± 6.3

Visualizations

Itraconazole_Cytotoxicity_Pathway Itraconazole Itraconazole ROS Reactive Oxygen Species (ROS) Itraconazole->ROS Induces Hedgehog Hedgehog Pathway (Smoothened) Itraconazole->Hedgehog Inhibits Angiogenesis Angiogenesis (VEGFR2) Itraconazole->Angiogenesis Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Apoptosis Apoptosis Mitochondria->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death Cell_Proliferation Reduced Cell Proliferation Hedgehog->Cell_Proliferation Angiogenesis->Cell_Proliferation

Caption: Signaling pathways affected by Itraconazole leading to cytotoxicity.

Experimental_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day4 Day 4 Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with Itraconazole +/- NAC Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment MTT_Assay Perform MTT Assay Read_Plate Read absorbance at 570 nm MTT_Assay->Read_Plate Analyze_Data Analyze data and calculate IC50 Read_Plate->Analyze_Data Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is the concentration optimized? High_Cytotoxicity->Check_Concentration Check_Solvent Is the solvent non-toxic? Check_Concentration->Check_Solvent Yes Reduce_Concentration Action: Reduce concentration Check_Concentration->Reduce_Concentration No Check_Cell_Line Is the cell line known to be sensitive? Check_Solvent->Check_Cell_Line Yes Run_Solvent_Control Action: Run solvent control Check_Solvent->Run_Solvent_Control No Literature_Review Action: Review literature for cell line sensitivity Check_Cell_Line->Literature_Review Unsure

References

Validating the specificity of Irtemazole for URAT1 over other transporters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the specificity of the URAT1 inhibitor, Dotinurad, over other key renal transporters.

Frequently Asked Questions (FAQs)

Q1: How selective is Dotinurad for URAT1 compared to other important urate transporters?

A1: Dotinurad demonstrates high selectivity for the urate transporter 1 (URAT1). Its inhibitory potency against URAT1 is substantially greater than for other key transporters involved in urate secretion, such as organic anion transporter 1 (OAT1), organic anion transporter 3 (OAT3), and ATP-binding cassette subfamily G member 2 (ABCG2).[1][2] This selectivity profile characterizes Dotinurad as a selective urate reabsorption inhibitor (SURI).[1]

Q2: What are the comparative IC50 values of Dotinurad and other uricosuric agents against URAT1 and other transporters?

A2: The table below summarizes the in vitro half-maximal inhibitory concentration (IC50) values for Dotinurad and other common uricosuric agents against URAT1, ABCG2, OAT1, and OAT3. Lower IC50 values indicate higher potency.

CompoundURAT1 IC50 (µM)ABCG2 IC50 (µM)OAT1 IC50 (µM)OAT3 IC50 (µM)
Dotinurad 0.0372 4.16 4.08 1.32
Benzbromarone0.190---
Lesinurad30.0---
Probenecid165---

Data sourced from pharmacological evaluations of Dotinurad.[1][2] A hyphen (-) indicates that data was not provided in the cited sources.

Q3: Is there any available data on Dotinurad's activity against the NPT1 transporter?

A3: Currently, published data from the primary pharmacological evaluations of Dotinurad do not include specific IC50 values for its activity against the sodium-dependent phosphate transport protein 1 (NPT1). Further investigation would be required to characterize this interaction.

Troubleshooting Guides

Problem: Inconsistent IC50 values for Dotinurad in our in-house URAT1 inhibition assay.

  • Possible Cause 1: Cell line integrity and transporter expression.

    • Troubleshooting Step: Regularly verify the stable expression and proper localization of the URAT1 transporter in your cell line (e.g., HEK293, MDCKII) using methods like Western blot or immunofluorescence. Ensure cells are used within a consistent and low passage number.

  • Possible Cause 2: Variability in substrate and inhibitor concentrations.

    • Troubleshooting Step: Prepare fresh serial dilutions of Dotinurad and the probe substrate (e.g., [14C]uric acid) for each experiment. Validate the concentrations using appropriate analytical methods.

  • Possible Cause 3: Assay incubation time and temperature.

    • Troubleshooting Step: Optimize and strictly control the incubation times and temperature to ensure you are measuring the initial rate of transport.

Problem: Observing unexpected off-target effects in cellular models at therapeutic concentrations of Dotinurad.

  • Possible Cause: Expression of other transporters in the cell model.

    • Troubleshooting Step: Characterize the expression profile of other relevant transporters (OAT1, OAT3, ABCG2) in your chosen cell model. If endogenous expression is significant, consider using a cell line with lower background transporter activity or a more specific assay system.

Experimental Protocols

Protocol 1: In Vitro URAT1 Inhibition Assay

This protocol outlines a cell-based assay to determine the IC50 value of a test compound against human URAT1.

  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected with human URAT1 (SLC22A12).

  • Probe Substrate: [14C]Uric Acid.

  • Procedure:

    • Seed URAT1-expressing HEK293 cells in 24-well plates and grow to confluence.

    • Wash the cells with pre-warmed Krebs-Henseleit buffer.

    • Pre-incubate the cells with varying concentrations of Dotinurad (or other test compounds) for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding [14C]uric acid to each well.

    • Incubate for a predetermined time (e.g., 5 minutes) at 37°C to measure the initial transport rate.

    • Stop the reaction by aspirating the uptake solution and washing the cells rapidly with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Specificity Testing Against OAT1, OAT3, and ABCG2

To assess the specificity of Dotinurad, similar in vitro inhibition assays should be performed using cell lines overexpressing the respective transporters.

  • Cell Lines:

    • OAT1-expressing cells (e.g., HEK293-OAT1)

    • OAT3-expressing cells (e.g., HEK293-OAT3)

    • ABCG2-expressing cells (e.g., MDCKII-ABCG2)

  • Probe Substrates:

    • OAT1: [3H]p-aminohippuric acid (PAH)

    • OAT3: [3H]estrone-3-sulfate (E3S)

    • ABCG2: [3H]Prazosin or another suitable fluorescent substrate.

  • Procedure: The procedure is analogous to the URAT1 inhibition assay, substituting the appropriate cell line and probe substrate. The effect of Dotinurad on the transport of these probe substrates is measured to determine its inhibitory potency against each transporter.

Visualizations

experimental_workflow cluster_setup Assay Setup cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_prep Prepare Transporter-Expressing Cells (HEK293 or MDCKII) pre_incubation Pre-incubate Cells with Dotinurad cell_prep->pre_incubation compound_prep Prepare Serial Dilutions of Dotinurad compound_prep->pre_incubation probe_prep Prepare Radiolabeled Probe Substrate uptake_reaction Add Probe Substrate to Initiate Uptake probe_prep->uptake_reaction pre_incubation->uptake_reaction stop_reaction Stop Reaction and Wash Cells uptake_reaction->stop_reaction lysis Cell Lysis stop_reaction->lysis measurement Measure Intracellular Radioactivity lysis->measurement calculation Calculate % Inhibition vs. Control measurement->calculation ic50_determination Determine IC50 Value calculation->ic50_determination

Caption: Workflow for determining the IC50 of Dotinurad on a specific transporter.

urate_transport_pathway cluster_tubule Renal Proximal Tubule Cell URAT1 URAT1 blood Blood URAT1->blood OAT1_3 OAT1/OAT3 ABCG2_NPT1 ABCG2/NPT1 OAT1_3->ABCG2_NPT1 lumen Tubular Lumen (Urine) ABCG2_NPT1->lumen lumen->URAT1 Urate Reabsorption blood->OAT1_3 Urate Secretion dotinurad Dotinurad dotinurad->URAT1 Inhibits

Caption: Simplified diagram of urate transport in the renal proximal tubule and the inhibitory action of Dotinurad.

References

Validation & Comparative

A Head-to-Head Comparison of Irtemazole and Allopurinol: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of hyperuricemia treatment, two distinct mechanistic approaches are exemplified by Irtemazole and the long-standing therapeutic, allopurinol. While both aim to reduce serum uric acid levels, their pathways to achieving this goal diverge fundamentally. Allopurinol and its active metabolite, oxypurinol, function as inhibitors of xanthine oxidase, the enzyme responsible for uric acid synthesis. In contrast, this compound acts as a uricosuric agent, promoting the renal excretion of uric acid. This guide provides a detailed, head-to-head comparison of their mechanisms, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

A Tale of Two Mechanisms: Inhibition vs. Excretion

The primary distinction between this compound and allopurinol lies in their molecular targets and subsequent physiological effects.

Allopurinol: A Competitive Inhibitor of Uric Acid Synthesis

Allopurinol is a structural analog of hypoxanthine, a natural substrate for the enzyme xanthine oxidase.[1][2] This enzyme catalyzes the final two steps in the purine catabolism pathway: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[3][4] Allopurinol itself is a substrate for and a competitive inhibitor of xanthine oxidase.[1][4] Upon administration, it is rapidly metabolized to its major active metabolite, oxypurinol, which is also a potent inhibitor of xanthine oxidase.[1][3][4] Oxypurinol, a structural analog of xanthine, acts as a competitive inhibitor.[3] The inhibition of xanthine oxidase by allopurinol and oxypurinol leads to a decrease in the production of uric acid.[1][2]

This compound: A Promoter of Uric Acid Excretion

In contrast to allopurinol's direct inhibition of uric acid production, this compound facilitates its removal from the body. It is classified as a uricosuric agent, a class of drugs that increase the excretion of uric acid in the urine.[5][6][7] This effect is primarily achieved by acting on the proximal tubules of the kidneys, where these agents interfere with the reabsorption of uric acid from the renal filtrate back into the bloodstream. While the precise molecular target of this compound has not been definitively elucidated in the available literature, uricosuric agents typically inhibit urate transporters, with the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, being a key player in urate reabsorption. Clinical studies have demonstrated that this compound administration leads to a rapid increase in renal uric acid excretion and a corresponding decrease in plasma uric acid levels.[6][7]

Quantitative Comparison of Inhibitory and Uricosuric Effects

A direct quantitative comparison of the potency of this compound and allopurinol is challenging due to their different mechanisms of action. However, we can compare the available quantitative data for each drug's respective primary effect.

DrugParameterValueSubstrate/TargetExperimental SystemReference
Allopurinol IC5012.7 µg/mLXanthine OxidaseIn vitro enzyme assay[2]
IC500.81 µMXanthine OxidaseIn vitro enzyme assay[2]
Oxypurinol Ki6.35 ± 0.96 µMXanthine Oxidase (XO form)Bovine milk XO[4]
Ki4.60 ± 0.87 µMXanthine Dehydrogenase (XDH form)Bovine milk XDH[4]
Ki3.15 ± 0.22 µMXanthine Dehydrogenase (XDH form)Bovine milk XDH[4]
Ki1.65 ± 0.24 µMXanthine Oxidoreductase (XOR)Bovine milk XOR[4]
Ki1.29 ± 0.14 µMXanthine Oxidoreductase (XOR)Bovine milk XOR[4]
This compound D5016.3 - 34.2 mg (average 24.7 mg)Uricosuric EffectHealthy, normouricaemic subjects[7]

Note on this compound Data: The D50 value for this compound represents the dose that produces a half-maximal uricosuric effect in human subjects.[7] To date, specific in vitro inhibitory constants (Ki or IC50 values) for this compound against renal urate transporters such as URAT1 are not available in the public domain.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound and allopurinol, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for assessing xanthine oxidase inhibition.

cluster_Allopurinol Allopurinol Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase Inhibits Oxypurinol Oxypurinol Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->Xanthine_Oxidase Inhibits

Figure 1. Allopurinol's inhibitory action on xanthine oxidase.

cluster_this compound This compound Mechanism Bloodstream Bloodstream Proximal_Tubule_Cell Renal Proximal Tubule Cell Bloodstream->Proximal_Tubule_Cell Uric Acid Reabsorption Proximal_Tubule_Cell->Bloodstream Urine Urine Proximal_Tubule_Cell->Urine Uric Acid Excretion URAT1 URAT1 Located on apical membrane of proximal tubule cell This compound This compound This compound->URAT1 Inhibits

Figure 2. this compound's uricosuric action via URAT1 inhibition.

Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer - Xanthine (substrate) - Test compound (e.g., Allopurinol) Start->Prepare_Reaction_Mixture Add_Enzyme Add Xanthine Oxidase to initiate the reaction Prepare_Reaction_Mixture->Add_Enzyme Incubate Incubate at a controlled temperature Add_Enzyme->Incubate Measure_Absorbance Measure the increase in absorbance at 295 nm (Uric Acid formation) Incubate->Measure_Absorbance Calculate_Inhibition Calculate the percentage of inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50_Ki Determine IC50 and/or Ki values Calculate_Inhibition->Determine_IC50_Ki End End Determine_IC50_Ki->End

Figure 3. Experimental workflow for Xanthine Oxidase inhibition assay.

Experimental Protocols

Xanthine Oxidase Inhibition Assay (for Allopurinol/Oxypurinol)

A common method to determine the inhibitory activity of compounds against xanthine oxidase involves a spectrophotometric assay.

  • Materials:

    • Xanthine oxidase (e.g., from bovine milk)

    • Xanthine (substrate)

    • Allopurinol or Oxypurinol (test inhibitor)

    • Potassium phosphate buffer (pH 7.5)

    • Spectrophotometer capable of measuring absorbance at 295 nm

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, xanthine, and varying concentrations of the inhibitor (allopurinol or oxypurinol).

    • Initiate the enzymatic reaction by adding a solution of xanthine oxidase to the reaction mixture.

    • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over a set period at a constant temperature (e.g., 25°C).

    • The rate of uric acid formation is calculated from the change in absorbance.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the inhibitor concentration.

    • For determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor. The data is then analyzed using Lineweaver-Burk or other kinetic plots.[3]

Uricosuric Activity Assessment (for this compound)

Assessing the uricosuric activity of a compound like this compound typically involves in vivo studies in animal models or humans.

  • Human Clinical Study Protocol (Simplified):

    • Select healthy, normouricaemic male volunteers.

    • Administer a single oral dose of this compound (e.g., 12.5 to 50 mg).[7]

    • Collect blood and urine samples at baseline and at various time points after drug administration.

    • Measure the concentration of uric acid in plasma and urine using standard analytical methods (e.g., enzymatic colorimetric assay).

    • Calculate renal uric acid excretion and uric acid clearance.

    • The uricosuric effect is determined by the increase in urinary uric acid excretion and the decrease in plasma uric acid levels over time.[6][7]

    • The D50 (the dose producing a half-maximal effect) can be determined by testing a range of doses.[7]

  • In Vitro Urate Transporter Inhibition Assay:

    • Establish a cell line (e.g., HEK293 cells) that stably expresses the human urate transporter 1 (URAT1).

    • Incubate the URAT1-expressing cells with a labeled urate substrate (e.g., [14C]uric acid) in the presence and absence of the test compound (e.g., this compound).

    • After a defined incubation period, wash the cells to remove extracellular substrate.

    • Lyse the cells and measure the intracellular concentration of the labeled urate using liquid scintillation counting.

    • The inhibitory effect of the compound on URAT1-mediated urate uptake is determined by the reduction in intracellular urate accumulation.

    • IC50 values can be calculated by performing the assay with a range of inhibitor concentrations.

Discontinuation of this compound

This compound, developed by Janssen Pharmaceutica, is no longer on the market. While the specific reasons for its discontinuation are not explicitly detailed in the available scientific literature, it is a common occurrence in drug development for compounds to be withdrawn for various reasons, including but not limited to, lack of superior efficacy compared to existing treatments, unfavorable pharmacokinetic properties, or the emergence of safety concerns during later-stage clinical trials.

Conclusion

This compound and allopurinol represent two distinct and mechanistically divergent strategies for the management of hyperuricemia. Allopurinol and its active metabolite oxypurinol act as inhibitors of xanthine oxidase, directly targeting the production of uric acid. This mechanism is well-characterized with a wealth of quantitative kinetic data available. This compound, on the other hand, promotes the renal excretion of uric acid, a uricosuric mechanism likely mediated through the inhibition of renal urate transporters such as URAT1. While clinical studies have demonstrated its uricosuric effect, a lack of publicly available in vitro quantitative data on its interaction with specific transporters makes a direct potency comparison with allopurinol challenging. The discontinuation of this compound's development further limits its comparative assessment. For researchers and drug development professionals, the contrasting mechanisms of these two agents highlight the different therapeutic avenues available for targeting hyperuricemia, with allopurinol's well-established enzyme inhibition and this compound's uricosuric approach offering different points of intervention in uric acid homeostasis.

References

A Comparative Analysis of the Metabolic Stability of Irtemazole and Lesinurad

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of two uricosuric agents, Irtemazole and lesinurad. The information presented is based on available preclinical and clinical data to assist researchers in understanding the metabolic profiles of these compounds. While extensive data is available for lesinurad, information on the metabolic stability of this compound is limited.

Executive Summary

Data Presentation: A Comparative Look

Due to the limited publicly available data for this compound's metabolic stability, a direct quantitative comparison with lesinurad is not feasible. The following tables summarize the available pharmacokinetic and metabolic data for both compounds.

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compoundLesinuradSource(s)
Bioavailability Data not available~100%[1]
Plasma Protein Binding Data not available>98% (mainly albumin)[1]
Elimination Half-life (t½) Plasma levels undetectable 1-2 days after discontinuation~5 hours[1][2]
Time to Peak Plasma Concentration (Tmax) Constant plasma level within 1-2 days of repeated dosing1-4 hours[2][3]
Route of Elimination Renal excretionUrine (63%) and feces (32%)[1][2]

Table 2: Metabolic Profile Comparison

FeatureThis compoundLesinuradSource(s)
Primary Metabolizing Enzymes Data not available. As a benzimidazole derivative, potential involvement of CYP and FMO enzymes is possible.Cytochrome P450 2C9 (CYP2C9) is the predominant enzyme. Minor roles for CYP1A1, CYP2C19, and CYP3A.[1][4]
Key Metabolites Data not availableM3 (hydroxylated metabolite), M3c (epoxide), M4 (diol). Metabolites are not known to contribute to the uric acid lowering effects.[1]
In Vitro Metabolic Stability (e.g., half-life in liver microsomes) Data not availableData not publicly detailed, but oxidative metabolism is the main pathway.[5]

Experimental Protocols

To ensure a standardized approach for evaluating the metabolic stability of compounds like this compound and for comparative purposes with existing data for lesinurad, the following detailed experimental protocols are provided.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes present in the liver.

Materials:

  • Test compound (this compound or lesinurad)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: Prepare a master mix containing the HLM and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound and control compounds to the pre-warmed master mix. The reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Course Incubation: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration used in the incubation.

Cytochrome P450 (CYP) Reaction Phenotyping

This experiment identifies the specific CYP isozymes responsible for the metabolism of a drug candidate.

Materials:

  • Test compound

  • Recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Human liver microsomes (HLM)

  • Specific chemical inhibitors for each CYP isozyme

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Incubation with Recombinant CYPs: The test compound is incubated individually with each recombinant human CYP isozyme in the presence of the NADPH regenerating system. The rate of disappearance of the parent compound is measured by LC-MS/MS. The isozymes that show the highest rate of metabolism are identified as the primary contributors.

  • Chemical Inhibition Assay in HLM: The test compound is incubated with HLM and the NADPH regenerating system in the presence and absence of specific chemical inhibitors for each major CYP isozyme. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme in its metabolism.

  • Data Analysis: The contribution of each CYP isozyme to the overall metabolism of the compound is calculated based on the results from the recombinant CYP and chemical inhibition assays.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of lesinurad and a general workflow for in vitro metabolic stability studies.

Lesinurad_Metabolism Lesinurad Lesinurad M3c M3c (epoxide) Lesinurad->M3c CYP2C9 M3 M3 (hydroxylated) Lesinurad->M3 CYP2C9 M4 M4 (diol) M3c->M4 microsomal epoxide hydrolase

Caption: Metabolic pathway of Lesinurad.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mix (Liver Microsomes + Buffer) add_compound Add Test Compound prep_mix->add_compound start_reaction Initiate Reaction with NADPH add_compound->start_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Terminate Reaction (e.g., with Acetonitrile) time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion

This comparative guide highlights the well-defined metabolic profile of lesinurad, which is primarily metabolized by CYP2C9. In contrast, there is a clear lack of published data on the metabolic stability of this compound. To facilitate a more direct comparison and to better understand the pharmacokinetic properties of this compound, further in vitro metabolic stability studies, such as those outlined in the experimental protocols section, are warranted. For researchers in drug development, understanding the metabolic fate of a compound is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall clinical safety and efficacy.

References

Evaluating the Hypothetical Synergy of Irtemazole and Xanthine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 5, 2025

While direct experimental data on the combined effects of Irtemazole and xanthine oxidase inhibitors (XOIs) is not available in published literature, this guide provides a comparative analysis based on their distinct mechanisms of action. The development of this compound, a uricosuric agent, was discontinued, limiting the availability of extensive clinical information. However, by examining its mode of action alongside established XOIs, we can postulate a theoretical synergistic relationship for uric acid reduction and outline a potential experimental framework for its evaluation.

Section 1: Mechanism of Action Comparison

Hyperuricemia, an excess of uric acid in the blood, is a precursor to conditions like gout. It primarily results from either the overproduction or underexcretion of uric acid. Pharmacological intervention targets these two pathways. Xanthine oxidase inhibitors address overproduction, while uricosuric agents like this compound address underexcretion.

  • This compound: This agent acts on the kidneys to increase the excretion of uric acid. Though its precise target is not extensively documented due to its discontinued development, it is understood to function as a uricosuric agent.[1] Studies in healthy subjects showed that this compound caused a significant decrease in plasma uric acid by promoting its excretion via the kidneys (uricosuric effect).[1]

  • Xanthine Oxidase Inhibitors (XOIs): This class of drugs, including well-known examples like allopurinol and febuxostat, directly inhibits the activity of xanthine oxidase.[2][3][4] This enzyme is critical in the metabolic pathway of purines, catalyzing the final two steps that lead to the production of uric acid.[3][5][6][7] By blocking this enzyme, XOIs effectively reduce the synthesis of uric acid in the body.[3][8]

The following diagram illustrates the distinct points of intervention for these two drug classes within the broader context of uric acid regulation.

cluster_0 Uric Acid Production (Liver) cluster_1 Uric Acid Excretion (Kidney) Purines Dietary & Endogenous Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid_Prod Uric Acid Xanthine->UricAcid_Prod Xanthine Oxidase UricAcid_Blood Uric Acid in Blood UricAcid_Prod->UricAcid_Blood Enters Circulation XOI Xanthine Oxidase Inhibitors XOI->Hypoxanthine  Inhibits XOI->Xanthine  Inhibits Reabsorption Renal Reabsorption (e.g., via URAT1) UricAcid_Blood->Reabsorption 90% reabsorbed Excretion Urinary Excretion UricAcid_Blood->Excretion 10% excreted Reabsorption->UricAcid_Blood This compound This compound (Uricosuric) This compound->Reabsorption Inhibits

Caption: Dual-target approach for lowering uric acid levels.
Hypothetical Synergy

A synergistic effect is plausible when combining this compound with a xanthine oxidase inhibitor. This combination would simultaneously decrease the production of uric acid and enhance its elimination from the body. This dual-pronged attack could potentially lead to a more rapid and profound reduction in serum uric acid levels than could be achieved with either agent alone. Such a strategy could be particularly beneficial for patients with severe tophaceous gout or those who are refractory to monotherapy.

Data Summary

The tables below summarize the key characteristics and pharmacological profiles of this compound and xanthine oxidase inhibitors for comparative purposes.

Table 1: Comparison of Mechanisms of Action

FeatureThis compound (Uricosuric Agent)Xanthine Oxidase Inhibitors (e.g., Allopurinol, Febuxostat)
Primary Target Renal transporters involved in uric acid reabsorption (e.g., URAT1)Xanthine Oxidase (XO) enzyme[2][5]
Primary Effect Increases urinary excretion of uric acid (uricosuric)[1]Decreases production of uric acid[3][4]
Site of Action Kidneys (Renal Tubules)Liver and other tissues where XO is present[7]
Effect on Purine Pool No direct effect on purine metabolismIncreases levels of xanthine and hypoxanthine[3]
Clinical Outcome Reduction in serum uric acid levels[1]Reduction in serum uric acid levels[3]

Table 2: Comparative Pharmacological Profiles

FeatureThis compoundXanthine Oxidase Inhibitors
Drug Class UricosuricXanthine Oxidase Inhibitor
Examples This compoundAllopurinol (Zyloprim), Febuxostat (Uloric)[2][3][4][8]
Typical Indication Hyperuricemia, Gout[1]Hyperuricemia, Gout, Tumor Lysis Syndrome[3][8]
Development Status Discontinued[1]Approved and widely used
Common Side Effects Not well-documented; potential for uric acid kidney stonesRash, nausea, liver function abnormalities, gout flares upon initiation[8]

Section 2: Proposed Experimental Protocol to Evaluate Synergy

To empirically test the hypothetical synergy between this compound and a xanthine oxidase inhibitor, a preclinical study could be designed as follows.

Objective

To determine if the co-administration of this compound and Febuxostat results in a synergistic, additive, or antagonistic effect on serum uric acid levels in a hyperuricemic rat model.

Methodology
  • Animal Model: Induce hyperuricemia in male Sprague-Dawley rats by administering potassium oxonate, an inhibitor of the enzyme uricase (which breaks down uric acid in rodents).

  • Study Groups (n=10 per group):

    • Group 1: Vehicle Control (receiving only the carrier solution).

    • Group 2: this compound (e.g., 10 mg/kg, orally).

    • Group 3: Febuxostat (e.g., 5 mg/kg, orally).

    • Group 4: this compound (10 mg/kg) + Febuxostat (5 mg/kg) combination.

  • Procedure:

    • After a one-week acclimatization period, induce hyperuricemia.

    • Administer the respective treatments orally once daily for 7 days.

    • Collect blood samples at baseline and at specified time points post-treatment (e.g., 2, 4, 8, and 24 hours after the final dose).

    • Collect 24-hour urine samples at baseline and on the final day of treatment.

  • Endpoints & Analysis:

    • Primary Endpoint: Change in serum uric acid concentration from baseline.

    • Secondary Endpoints: Urinary uric acid excretion, serum creatinine levels (to monitor renal function).

    • Synergy Analysis: The interaction between the two drugs will be evaluated using an appropriate statistical model, such as the Bliss independence or Loewe additivity model, to determine if the combined effect is greater than the sum of the individual effects.

The following diagram outlines the proposed experimental workflow.

cluster_workflow Preclinical Experimental Workflow start Start: Acclimatize Rats (1 week) induction Induce Hyperuricemia (Potassium Oxonate) start->induction grouping Randomize into 4 Groups: 1. Vehicle 2. This compound 3. Febuxostat 4. Combination induction->grouping treatment Administer Daily Oral Treatment (7 days) grouping->treatment sampling Collect Blood & Urine Samples (Baseline & Post-treatment) treatment->sampling analysis Measure Serum Uric Acid, Urinary Uric Acid, Creatinine sampling->analysis stats Statistical Analysis: - Compare group differences - Assess for synergy (e.g., Bliss Independence) analysis->stats end End: Report Findings stats->end

Caption: Workflow for a preclinical study on drug synergy.

Conclusion

The combination of a uricosuric agent like this compound with a xanthine oxidase inhibitor represents a rational and potentially powerful therapeutic strategy for managing hyperuricemia. By targeting both the production and excretion of uric acid, this dual-mechanism approach could offer significant clinical benefits over monotherapy. While the discontinuation of this compound's development makes this specific combination unlikely to be pursued clinically, the underlying principle remains valid for other uricosuric agents. The experimental protocol outlined here provides a clear and robust framework for future preclinical research into such combination therapies, which are essential for optimizing the management of gout and other hyperuricemia-related conditions.

References

Safety Operating Guide

Proper Disposal of Irtemazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Irtemazole must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with established laboratory safety and chemical handling protocols.

Summary of this compound Hazards

This compound is a physiologically active substance that requires careful handling. According to safety data sheets, it presents the following hazards:

  • Harmful if swallowed[1][2]

  • May cause an allergic skin reaction

  • Causes serious eye irritation[1][2]

  • May damage fertility or the unborn child[1]

  • May cause damage to organs (Endocrine system) through prolonged or repeated exposure

Due to these hazards, proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times when handling this compound.[1][3] Work should be conducted in a well-ventilated area, preferably under a fume hood.[3]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[4] The following steps provide a clear workflow for managing this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • This container should be stored in a secure, well-ventilated area, away from incompatible materials such as oxidizing agents.[4]
  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling Spills:

  • In the event of a spill, prevent further leakage and keep the substance away from drains or water courses.[3]
  • For liquid spills, absorb with an inert material such as diatomite or universal binders.[3]
  • For solid spills, carefully sweep or scoop the material to avoid dust generation.[4]
  • Collect all contaminated materials into the designated this compound waste container.
  • Decontaminate the affected surfaces by scrubbing with alcohol.[3]

3. Final Disposal:

  • Arrange for the collection of the this compound waste container by a licensed and approved hazardous waste disposal company.
  • Ensure all local, regional, and national regulations for hazardous waste disposal are followed.[1]
  • Never dispose of this compound down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 This compound Waste Management start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe spill Spill Occurs start->spill segregate Segregate into a Labeled, Sealed Waste Container ppe->segregate store Store Securely in a Ventilated Area segregate->store contact_ehs Contact Approved Hazardous Waste Disposal Service store->contact_ehs spill->ppe No (Address Immediate Hazard First) contain Contain and Clean Up Spill with Inert Absorbent spill->contain Yes collect_spill Collect Contaminated Material into Waste Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store end Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

Quantitative Data

No specific quantitative data for the disposal of this compound (e.g., concentration limits for disposal) is available in the provided safety data sheets. The primary directive is to dispose of the substance through a certified hazardous waste management facility.

Experimental Protocols

Detailed experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available. The recommended procedure is physical containment and removal by a professional service. Any attempt to neutralize this compound without a validated protocol could result in the generation of unknown and potentially more hazardous byproducts.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific environmental health and safety protocols. Always consult your EHS office for detailed guidance on hazardous waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.